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  • Product: 2-chloro-N-(cyclopropylmethyl)acetamide
  • CAS: 51937-76-9

Core Science & Biosynthesis

Foundational

2-Chloro-N-(cyclopropylmethyl)acetamide: IUPAC Nomenclature, Synthesis, and Application as a Covalent Warhead

Executive Summary This whitepaper provides an in-depth technical analysis of 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9). Designed for researchers and drug development professionals, this guide deconstructs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides an in-depth technical analysis of 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9). Designed for researchers and drug development professionals, this guide deconstructs the compound's IUPAC nomenclature, details its physicochemical properties, and explores its critical role as a cysteine-targeting electrophile in the development of Targeted Covalent Inhibitors (TCIs). Furthermore, we provide field-proven, self-validating experimental protocols for its synthesis and kinetic profiling.

Chemical Identity and IUPAC Nomenclature

Understanding the structural nomenclature of a building block is essential for predicting its steric and electronic behavior in biological systems. The systematic IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)ethanamide , though it is universally recognized in literature and commercial catalogs by its accepted traditional name, 2-chloro-N-(cyclopropylmethyl)acetamide [1].

Nomenclature Breakdown

The name is constructed from three distinct structural components:

  • The Core Scaffold (acetamide / ethanamide): The parent chain is a two-carbon amide. The carbonyl carbon is designated as C1, and the adjacent alpha-carbon is C2.

  • The Alpha-Substitution (2-chloro): A highly electronegative chlorine atom is bonded to C2. This substitution withdraws electron density from the alpha-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.

  • The N-Substitution (N-(cyclopropylmethyl)): The amide nitrogen is alkylated with a cyclopropylmethyl radical. The use of parentheses is required by IUPAC rules to indicate that the cyclopropyl ring is attached to the methyl bridge, which is in turn attached to the nitrogen. This specific moiety provides a rigid, lipophilic surface area that enhances hydrophobic packing within protein sub-pockets without introducing excessive rotational entropy.

Data Presentation: Physicochemical Properties

The following table summarizes the core quantitative data for 2-chloro-N-(cyclopropylmethyl)acetamide.

PropertyValueStructural Implication
IUPAC Name 2-chloro-N-(cyclopropylmethyl)acetamideDefines connectivity and substitution
CAS Registry Number 51937-76-9Unique chemical identifier
Molecular Formula C6H10ClNOHighlights the presence of the halogen
Molecular Weight 147.60 g/mol Low molecular weight ideal for fragment-based design
Electrophilic Warhead Alpha-chloroamideUndergoes SN2 reactions with biological nucleophiles

Mechanistic Role in Targeted Covalent Inhibitors (TCIs)

In modern drug discovery,2 have gained massive traction for their ability to achieve prolonged target engagement and high selectivity[2]. 2-chloro-N-(cyclopropylmethyl)acetamide serves as a foundational fragment for designing these molecules.

The Causality of the Chloroacetamide Warhead

Unlike acrylamides, which undergo reversible or irreversible Michael additions, chloroacetamides react via an irreversible SN​2 nucleophilic substitution mechanism. When the non-covalent binding of the drug aligns the warhead in close proximity to a poorly conserved, nucleophilic cysteine residue (e.g., in kinases or mutant KRAS), the thiolate anion (Cys-S⁻) attacks the alpha-carbon[3]. The chlorine atom acts as an excellent leaving group, resulting in a permanent thioether linkage. The cyclopropylmethyl group is deliberately chosen in many SAR (Structure-Activity Relationship) campaigns because its unique geometry can optimally orient the alpha-carbon toward the target cysteine while filling adjacent lipophilic pockets.

Mechanism Warhead Chloroacetamide Warhead Complex Non-Covalent Encounter Complex Warhead->Complex Target Target Protein (Exposed Cysteine) Target->Complex SN2 SN2 Attack by Thiolate (Cys-S⁻) Complex->SN2 Proximity Driven Adduct Irreversible Covalent Adduct SN2->Adduct Cl⁻ Leaves

Figure 1: Mechanism of irreversible covalent inhibition via SN2 displacement of the chloroacetamide.

Chemical Synthesis: Step-by-Step Methodology

To ensure maximum yield and purity for biological screening, the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide requires strict control over reaction conditions.

Protocol: Nucleophilic Acyl Substitution

Objective: Synthesize the title compound via the acylation of cyclopropylmethanamine.

Reagents:

  • Cyclopropylmethanamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow & Causality:

  • Preparation: Dissolve cyclopropylmethanamine and DIPEA in anhydrous DCM under an inert nitrogen atmosphere. Causality: DCM is aprotic and will not react with the electrophile. DIPEA is a sterically hindered, non-nucleophilic base. It is strictly required to act as an acid scavenger for the HCl byproduct. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Add chloroacetyl chloride dropwise over 30 minutes. Causality: The acylation is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could lead to di-acylation at the nitrogen or degradation of the highly reactive acid chloride.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC). Use a Ninhydrin stain to confirm the complete consumption of the primary amine (absence of a purple spot).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SynthesisWorkflow Nuc Cyclopropylmethanamine (Primary Amine) Cond DCM, DIPEA, 0°C (Controlled Environment) Nuc->Cond Elec Chloroacetyl Chloride (Acylating Agent) Elec->Cond Dropwise Rxn Nucleophilic Acyl Substitution (Exothermic) Cond->Rxn HCl Scavenged Prod 2-chloro-N-(cyclopropylmethyl)acetamide (Target Scaffold) Rxn->Prod Aqueous Workup

Figure 2: Logical workflow for the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide.

Warhead Reactivity Profiling: GSH Half-Life Assay

In fragment-based drug discovery, the intrinsic reactivity of a covalent fragment must be carefully tuned. A warhead that is too reactive will indiscriminately alkylate off-target proteins (causing toxicity), while one that is too stable will fail to covalently modify the target[4].

Protocol: Glutathione (GSH) Reactivity Assay

Objective: Determine the pseudo-first-order half-life ( t1/2​ ) of the chloroacetamide warhead using GSH as a surrogate for cellular thiols.

Step-by-Step Workflow & Causality:

  • Solution Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4) and a 10 mM stock of the chloroacetamide in DMSO.

  • Reaction Initiation: Mix the compound into the GSH solution to achieve a final concentration of 100 μM compound and 5 mM GSH. Causality: Using a 50-fold molar excess of GSH ensures that the concentration of GSH remains effectively constant throughout the reaction. This forces the bimolecular SN​2 reaction to follow pseudo-first-order kinetics, drastically simplifying the mathematical derivation of the decay constant ( kobs​ ).

  • Incubation & Sampling: Incubate at 37 °C. Extract 50 μL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot into 50 μL of cold acetonitrile containing an internal standard (e.g., indomethacin). Causality: Acetonitrile precipitates the buffer salts and halts the reaction. The internal standard creates a self-validating system: by plotting the ratio of the compound peak area to the internal standard peak area, you eliminate errors caused by LC-MS injection volume fluctuations.

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the half-life.

References

  • CymitQuimica. "CAS: 51937-76-9 | CymitQuimica."
  • Sigma-Aldrich. "N-methylbenzimidazole chloro acetamide | Sigma-Aldrich."
  • ACS Publications.
  • MDPI. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery."
  • PMC / NIH. "Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets."

Sources

Exploratory

physical and chemical properties of 2-chloro-N-(cyclopropylmethyl)acetamide

An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Profiling of 2-chloro-N-(cyclopropylmethyl)acetamide Executive Summary In the landscape of modern synthetic and medicinal chemistry, bifunctional build...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Profiling of 2-chloro-N-(cyclopropylmethyl)acetamide

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) serves as a highly versatile intermediate[1]. Featuring both a lipophilic, sterically constrained cyclopropylmethyl moiety and a highly reactive electrophilic alpha-chloroacetamide center, this compound is routinely deployed in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide dissects the physicochemical properties, structural rationale, and reactivity profile of 2-chloro-N-(cyclopropylmethyl)acetamide, culminating in a self-validating, field-proven synthesis protocol.

Molecular Architecture & Structural Rationale

The utility of 2-chloro-N-(cyclopropylmethyl)acetamide stems from the synergistic relationship between its two primary functional domains:

  • The Cyclopropylmethyl Motif: The inclusion of a cyclopropyl ring introduces unique sp²-like character to the sp³ carbons, altering the bond angles and providing significant metabolic stability. In drug development, this motif is frequently utilized to modulate lipophilicity and dictate the spatial orientation of the molecule within target binding pockets (e.g., GPCRs and kinase domains).

  • The Alpha-Chloroacetamide Center: The carbonyl group exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent alpha-carbon. This renders the carbon-chlorine bond highly susceptible to nucleophilic attack, making it an ideal substrate for bimolecular nucleophilic substitution ( SN​2 ) reactions[2].

Physicochemical Profiling

Accurate physicochemical data is the foundation of scalable reaction design. Below is a consolidated profile of 2-chloro-N-(cyclopropylmethyl)acetamide, synthesizing structural metrics and expected physical behaviors[1][3].

PropertyValue
Chemical Name 2-chloro-N-(cyclopropylmethyl)acetamide
CAS Registry Number 51937-76-9
Molecular Formula C 6​ H 10​ ClNO
Molecular Weight 147.60 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Monoisotopic Mass 147.0451 Da
Solubility Profile Soluble in DCM, EtOAc, THF, MeOH; Sparingly soluble in H 2​ O
Reactivity Hazard Lachrymator / Alkylating agent (Handle with strict PPE)

Chemical Reactivity & Mechanistic Pathways

The dominant reactivity of 2-chloro-N-(cyclopropylmethyl)acetamide is governed by the alpha-chloro group. When exposed to nucleophiles (such as primary/secondary amines, thiols, or alkoxides), the molecule undergoes a rapid SN​2 displacement.

Causality in Reactivity: The transition state of this SN​2 reaction is stabilized by the adjacent carbonyl π -system, which lowers the activation energy barrier compared to standard alkyl chlorides. This allows substitutions to occur under relatively mild conditions (often at room temperature or with mild heating), preserving sensitive functional groups elsewhere in the complex target molecule.

ReactivityPathway A 2-chloro-N-(cyclopropylmethyl)acetamide (Electrophilic Scaffold) C SN2 Displacement (Transition State) A->C B Primary/Secondary Amine (Nucleophile) B->C D Chloride Leaving Group (Cl-) C->D C-Cl Bond Cleavage E N-Substituted Glycinamide Derivative (Complex Scaffold) C->E C-N Bond Formation

Caption: SN2 reactivity pathway of the alpha-chloroacetamide moiety with nucleophiles.

Standardized Synthesis Protocol

The preparation of 2-chloro-N-(cyclopropylmethyl)acetamide is typically achieved via a modified Schotten-Baumann amidation. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Experimental Workflow

SynthesisWorkflow A Cyclopropylmethanamine (Nucleophile) C DCM / TEA (0°C to RT) A->C B Chloroacetyl Chloride (Electrophile) B->C D Amide Coupling (Exothermic) C->D E Aqueous Workup (Remove Salts) D->E Quench with H2O F Target Acetamide (Product Isolation) E->F Organic Phase Evaporation

Caption: Workflow for the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & System Purging

  • Action: Charge a flame-dried, round-bottom flask with cyclopropylmethanamine (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M concentration). Purge the system with Nitrogen ( N2​ ).

  • Causality: Anhydrous conditions are strictly required. Moisture in the system will competitively hydrolyze the highly reactive chloroacetyl chloride into chloroacetic acid, drastically reducing the yield.

Step 2: Base Addition

  • Action: Add triethylamine (TEA) (1.2 equiv) to the stirring solution.

  • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic acid scavenger. Without it, the generated HCl would protonate the cyclopropylmethanamine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

Step 3: Electrophilic Coupling (The Critical Phase)

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve chloroacetyl chloride (1.05 equiv) in a small volume of anhydrous DCM and add it dropwise over 30 minutes.

  • Causality: Amide coupling with acyl chlorides is violently exothermic. Dropwise addition at 0 °C prevents thermal runaway, suppresses the formation of ketene side-products, and minimizes dialkylation.

  • Self-Validation: The reaction mixture will gradually turn cloudy as the insoluble TEA·HCl salt precipitates. This visual cue confirms the reaction is proceeding successfully.

Step 4: Reaction Monitoring & Quenching

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Once the primary amine is consumed, quench the reaction by adding cold distilled water.

  • Causality: Water solubilizes the TEA·HCl salts and destroys any unreacted chloroacetyl chloride, effectively stopping the reaction and preparing the mixture for phase separation.

Step 5: Workup and Isolation

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove residual TEA), followed by saturated NaHCO 3​ (to neutralize residual acid), and finally brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Causality: This sequential washing protocol systematically strips out all ionic and water-soluble impurities, leaving the highly pure 2-chloro-N-(cyclopropylmethyl)acetamide in the organic phase.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized product, the following analytical signatures should be confirmed:

  • 1 H NMR (CDCl 3​ ): A distinct singlet integrating to 2 protons at ~4.0 ppm confirms the presence of the -CH 2​ -Cl group. A multiplet at ~0.2–0.6 ppm will confirm the intact cyclopropyl ring.

  • LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z 148.0, with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of N-substituted Chloroacetamides

Abstract N-substituted chloroacetamides are a versatile class of organic compounds characterized by a reactive α-chloroacetyl group. This structural feature confers a wide range of biological activities, making them a su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted chloroacetamides are a versatile class of organic compounds characterized by a reactive α-chloroacetyl group. This structural feature confers a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and agrochemical research. Their primary mechanism of action often involves the alkylation of nucleophilic residues, such as cysteine, in the active sites of key enzymes and proteins.[1] This covalent modification can lead to the inhibition of critical cellular pathways, resulting in diverse biological effects, including anticancer, antimicrobial, and herbicidal activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and methodologies for evaluating the biological activities of N-substituted chloroacetamides.

Introduction: The Chemical Versatility and Biological Significance of N-Substituted Chloroacetamides

The N-substituted chloroacetamide scaffold is a privileged structure in the development of biologically active agents. The presence of the electrophilic α-chloroacetyl group and the readily modifiable N-substituent allows for the fine-tuning of their chemical properties and biological targets.

1.1 The Chloroacetamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The reactivity of the carbon-chlorine bond in the chloroacetamide moiety is central to its biological activity. This electrophilic center readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins, forming stable covalent bonds. This irreversible inhibition of target proteins is a key feature of many N-substituted chloroacetamide-based drugs and probes.

1.2 Overview of Reported Biological Activities

N-substituted chloroacetamides have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: They can induce apoptosis and cell cycle arrest by targeting key signaling pathways.[1]

  • Antimicrobial Activity: These compounds are effective against a range of bacteria and fungi.[2] The presence of the chloro atom in the acetamide group appears to enhance antimicrobial activity.

  • Herbicidal Activity: Chloroacetamides are widely used as pre-emergence herbicides for the control of annual grasses.[3][4]

  • Other Activities: Research has also explored their potential as antiviral and anti-inflammatory agents.

Key Mechanistic Insights into Biological Activity

2.1 Covalent Inhibition: The Role of the α-Chloroacetyl Group

The primary mechanism of action for many N-substituted chloroacetamides is covalent inhibition through alkylation.

2.1.1 Reaction with Cysteine Residues in Proteins

The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by the sulfhydryl group of cysteine residues. This results in the formation of a stable thioether linkage and the irreversible inactivation of the target protein.

2.1.2 Target-Specific Inactivation

The specificity of this covalent modification is determined by the accessibility and reactivity of the target cysteine residue within the protein's three-dimensional structure, as well as by the non-covalent interactions of the N-substituent.

2.2 Non-Covalent Interactions and Structure-Activity Relationships (SAR)

The nature of the N-substituent plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of N-substituted chloroacetamides.

2.2.1 Influence of the N-Substituent on Potency and Selectivity

The N-substituent can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the target protein. These interactions orient the chloroacetamide moiety for optimal covalent reaction and contribute to the overall binding affinity and selectivity. For instance, in antimicrobial chloroacetamides, the biological activity varies with the position of substituents on the phenyl ring.[5][2]

2.2.2 Case Studies: Elucidating SAR for Different Biological Targets

  • Anticancer Agents: Structure-activity relationship studies have shown that modifications to the N-aryl substituent can significantly impact the antiproliferative activity against various cancer cell lines.[1]

  • Antimicrobial Agents: Studies on N-(substituted phenyl)-2-chloroacetamides revealed that compounds with halogenated p-substituted phenyl rings exhibit high activity due to increased lipophilicity, which facilitates passage through the cell membrane.[5][2]

  • Herbicides: The herbicidal efficacy of chloroacetamides is influenced by factors such as N-alkylating reactivity, lipophilicity, and molecular structure.[6]

Experimentally Validated Biological Activities and Therapeutic Potential

3.1 Anticancer Activity

N-substituted chloroacetamides have emerged as a promising class of anticancer agents.

3.1.1 Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

One of the proposed mechanisms for their anticancer effects is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] By inhibiting key kinases in this pathway, these compounds can trigger programmed cell death (apoptosis) and halt the proliferation of cancer cells. Some chloroacetamide derivatives have also been investigated as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[7]

3.2 Antimicrobial Activity

The broad-spectrum antimicrobial properties of N-substituted chloroacetamides make them attractive candidates for the development of new anti-infective agents.

3.2.1 Antibacterial Properties

They have shown efficacy against both Gram-positive and Gram-negative bacteria.[2][8] The mechanism of antibacterial action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase II.

3.2.2 Antifungal Properties

Certain N-substituted chloroacetamides have demonstrated significant activity against pathogenic fungi, such as Candida albicans.[5][2]

3.3 Herbicidal Activity

Chloroacetamide herbicides are a major class of agrochemicals used to control weeds in various crops.[9] They are particularly effective as pre-emergence herbicides against annual grasses.[3] Their mode of action in plants is not solely dependent on chemical reactivity but is also influenced by factors like uptake, mobility, and detoxification within the plant.[6]

Methodologies for Assessing Biological Activity

A variety of in vitro and in vivo assays are employed to evaluate the biological activity of N-substituted chloroacetamides.

4.1 In Vitro Assays

4.1.1 Cell Viability and Cytotoxicity Assays (e.g., MTT, Soft-Agar)

These assays are used to determine the effect of the compounds on the proliferation and survival of cancer cells. The MTT assay, for instance, measures the metabolic activity of cells as an indicator of their viability.[7][10] The soft-agar assay assesses the ability of cancer cells to form colonies, a hallmark of tumorigenicity.[7]

4.1.2 Enzyme Inhibition Assays

These assays directly measure the ability of N-substituted chloroacetamides to inhibit the activity of their target enzymes. This can be achieved by monitoring the consumption of a substrate or the formation of a product over time.

4.1.3 Antimicrobial Susceptibility Testing (e.g., MIC, MBC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. These are standard methods for assessing antibacterial and antifungal activity.[5][2]

4.2 In Vivo Models

4.2.1 Xenograft Models for Anticancer Activity

In these models, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth.

4.2.2 Infection Models for Antimicrobial Activity

Animals are infected with a specific pathogen and then treated with the N-substituted chloroacetamide to assess its efficacy in clearing the infection.

Case Study: Step-by-Step Protocol for Evaluating the Anticancer Activity of a Novel N-Substituted Chloroacetamide

5.1 Synthesis and Characterization

Novel N-substituted chloroacetamides can be synthesized through the reaction of a primary or secondary amine with chloroacetyl chloride.[11][12][13] The resulting compounds are then purified and their structures confirmed using techniques such as NMR spectroscopy and mass spectrometry.

5.2 In Vitro Cytotoxicity Screening

The synthesized compounds are screened for their ability to inhibit the growth of various cancer cell lines using the MTT assay.[7][10]

5.3 Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to analyze the effects of the compounds on the cell cycle and to determine if they induce apoptosis.

5.4 In Vivo Efficacy in a Murine Xenograft Model

Promising compounds are further evaluated in a mouse xenograft model to assess their in vivo antitumor activity.

Data Presentation and Visualization

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
N-(substituted phenyl)-2-chloroacetamidesAntimicrobialHalogenated p-substituents increase lipophilicity and activity.[5][2]
Thiazole-bearing chloroacetamidesAnticancerSignificant cytotoxicity against leukemia and breast cancer cell lines.[10]
N-aryl-2-chloroacetamide derivativesAnticancerInhibit cancer cell proliferation by alkylating key enzymes.[1]
Chloroacetamide HerbicidesHerbicidalEfficacy is dependent on both chemical reactivity and molecular structure.[6]

Experimental Workflow for Anticancer Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanistic Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of N-substituted chloroacetamides Purification Purification (e.g., chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity MTT Assay on Cancer Cell Lines Characterization->Cytotoxicity Hit_Identification Hit Identification (IC50 determination) Cytotoxicity->Hit_Identification Apoptosis Apoptosis Assay (e.g., Annexin V) Hit_Identification->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Identification->Cell_Cycle Target_Engagement Target Engagement Assays Apoptosis->Target_Engagement Cell_Cycle->Target_Engagement Xenograft Murine Xenograft Model Target_Engagement->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Chloroacetamide N-substituted Chloroacetamide Chloroacetamide->Inhibition Inhibition->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by N-substituted chloroacetamides.

Future Perspectives and Drug Development Challenges

7.1 Overcoming Off-Target Effects and Toxicity

A significant challenge in the development of N-substituted chloroacetamides as therapeutic agents is their potential for off-target reactivity, which can lead to toxicity. Strategies to mitigate this include the design of more selective compounds and the use of targeted delivery systems.

7.2 Strategies for Improving Selectivity and Potency

Further optimization of the N-substituent is crucial for enhancing the selectivity and potency of these compounds. Computational methods, such as molecular docking, can aid in the rational design of more effective and safer N-substituted chloroacetamides.

7.3 The Road to Clinical Translation

While many N-substituted chloroacetamides have shown promising preclinical activity, their translation to the clinic requires rigorous evaluation of their pharmacokinetic properties, safety profiles, and efficacy in relevant disease models.

Conclusion

N-substituted chloroacetamides represent a versatile and promising class of biologically active molecules with significant potential in medicine and agriculture. Their ability to act as covalent inhibitors provides a powerful mechanism for modulating the activity of key cellular targets. Continued research into their synthesis, mechanism of action, and structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents and agrochemicals.

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  • Abdel-Wahab, B. F., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia. [Link]

  • Kumar, S., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

Sources

Exploratory

2-Chloro-N-(cyclopropylmethyl)acetamide: A Bifunctional Scaffold for Covalent Drug Design and Complex Heterocycle Synthesis

Executive Summary In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final drug candidate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of synthetic building blocks dictates both the efficiency of the discovery pipeline and the pharmacokinetic viability of the final drug candidate. 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is a highly versatile, bifunctional scaffold that has become increasingly prominent in the design of targeted covalent inhibitors (TCIs) and complex heterocyclic systems [1].

As an application scientist, I frequently leverage this molecule because it elegantly combines two privileged motifs: an α -chloroacetamide electrophile for tunable nucleophilic substitution, and a cyclopropylmethyl (CPM) group for optimized lipophilicity and metabolic stability. This whitepaper provides an in-depth technical guide on the structural rationale, reactivity profile, and self-validating experimental protocols for utilizing this critical building block.

Physicochemical Profiling & Structural Rationale

To understand how to deploy this molecule effectively, we must first deconstruct its physical properties and structural components.

Quantitative Data Summary
PropertyValue
Chemical Name 2-chloro-N-(cyclopropylmethyl)acetamide
CAS Registry Number 51937-76-9
Molecular Formula C 6​ H 10​ ClNO
Molecular Weight 147.60 g/mol
Scaffold Type α -Chloroacetamide / Alkylating Agent
Key Structural Motifs Cyclopropylmethyl (CPM) group, Chloroacetyl electrophile
The Cyclopropylmethyl (CPM) Advantage

The inclusion of the CPM group is a deliberate medicinal chemistry strategy. The cyclopropyl ring acts as a rigidified bioisostere for isopropyl or isobutyl groups. The high angle strain of the cyclopropane ring alters its stereoelectronic profile, significantly reducing its susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism compared to acyclic alkyl chains [2]. Furthermore, it subtly lowers the overall lipophilicity (clogP) relative to larger aliphatic rings, improving aqueous solubility while maintaining sufficient hydrophobicity to anchor into deep protein binding pockets.

The α -Chloroacetamide Electrophile

The α -chloroacetamide moiety is a classic S N​ 2 substrate. In the context of covalent drug design, it serves as a privileged "warhead." It is significantly less reactive than iodoacetamides—which tend to indiscriminately alkylate off-target proteins and cause toxicity—yet it possesses enough intrinsic electrophilicity to selectively target catalytic or non-catalytic cysteine residues in kinase active sites (e.g., EGFR, BTK, and KRAS G12C) [3].

Experimental Methodologies: Synthesis and Functionalization

The following protocols are designed as self-validating systems. Every reagent and condition is selected based on strict chemical causality to ensure high fidelity and reproducibility at the bench.

Protocol 1: Primary Synthesis of 2-Chloro-N-(cyclopropylmethyl)acetamide

This procedure outlines the Schotten-Baumann-type amidation to generate the building block from commercially available precursors [4].

  • Preparation: Charge a flame-dried round-bottom flask with cyclopropylmethylamine (1.0 equiv) and triethylamine (Et 3​ N, 1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acid chloride. Et 3​ N acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without it, the starting amine would become protonated (forming an unreactive ammonium salt), stalling the theoretical yield at 50%.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

    • Causality: The amidation is highly exothermic. Strict thermal control at 0 °C prevents the thermal degradation of the acid chloride and suppresses the formation of di-alkylated tertiary amide byproducts.

  • Electrophile Addition: Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring the primary amine reacts cleanly without runaway exotherms.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to >95% conversion after the initial rapid kinetic phase.

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

    • Causality: The NaHCO 3​ wash neutralizes residual acid and removes unreacted chloroacetyl chloride (hydrolyzed to chloroacetic acid). The 1M HCl wash selectively protonates and removes any unreacted trace amine, yielding a highly pure product without the need for column chromatography.

Protocol 2: Covalent Modification (Thiol Alkylation)

This protocol models the S N​ 2 displacement of the chloride by a thiol, mimicking the covalent modification of a target cysteine residue in biological systems.

  • Preparation: Dissolve 2-chloro-N-(cyclopropylmethyl)acetamide (1.0 equiv) and a target thiol (e.g., N-acetylcysteine methyl ester, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add anhydrous K 2​ CO 3​ (2.0 equiv) to the stirring solution.

    • Causality: K 2​ CO 3​ is a mild, insoluble base in DMF that slowly deprotonates the thiol to form the highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, accelerates the S N​ 2 reaction by poorly solvating the thiolate, thereby increasing its ground-state energy and reactivity.

  • Reaction: Stir at room temperature for 4-6 hours.

    • Causality: Elevated temperatures are strictly avoided to prevent β -elimination side reactions or the degradation of the amide bond.

Workflows and Mechanistic Visualizations

The following Graphviz diagrams illustrate the synthetic versatility and the biochemical mechanism of action for this building block.

SyntheticWorkflow A Cyclopropylmethylamine + Chloroacetyl Chloride B 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) A->B Et3N, DCM 0 °C to RT C Nucleophilic Substitution (Amines/Alcohols) B->C SN2 Reaction (Polar Aprotic Solvent) D Covalent Inhibitor Warhead (Targeting Cysteine) B->D Protein Alkylation (Thiolate Attack) E Heterocycle Synthesis (e.g., Piperazines) B->E Intramolecular Cyclization

Workflow of 2-chloro-N-(cyclopropylmethyl)acetamide synthesis and its downstream applications.

CovalentMechanism Target Protein Target Cysteine-SH Transition Transition State SN2 Displacement Target->Transition Nucleophilic Attack Warhead Electrophile α-Chloroacetamide Warhead->Transition Cl- Leaving Group Adduct Covalent Adduct Thioether Linkage Transition->Adduct Irreversible Binding

Mechanism of irreversible cysteine alkylation by the alpha-chloroacetamide warhead.

Applications in Drug Discovery

The resurgence of covalent inhibitors over the last decade has shifted the paradigm of targeting "undruggable" proteins. The α -chloroacetamide motif present in 2-chloro-N-(cyclopropylmethyl)acetamide is highly prized in Fragment-Based Drug Discovery (FBDD) [3].

When designing a Targeted Covalent Inhibitor (TCI), the non-covalent binding affinity of the scaffold must first orient the warhead in close proximity to the target nucleophile (usually a cysteine residue). The cyclopropylmethyl group excels here; its compact, lipophilic nature allows it to slot efficiently into hydrophobic sub-pockets (such as the switch-II pocket in KRAS mutants), anchoring the molecule. Once anchored, the localized high concentration of the α -chloroacetamide warhead drives the irreversible S N​ 2 alkylation of the target cysteine, resulting in profound and sustained target silencing.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Zeng, Q. et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • Daugan, A. C. M. "Tetracyclic derivatives; process of preparation and use." US Patent 5859006A, 1999.

Protocols & Analytical Methods

Method

Experimental Protocol for N-Acylation with Chloroacetyl Chloride: A Comprehensive Guide

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently utilize N-chloroacetylation as a cornerstone transformation in t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently utilize N-chloroacetylation as a cornerstone transformation in the synthesis of PROTACs, covalent kinase inhibitors, and agricultural herbicides (1)[1]. Chloroacetyl chloride is a highly reactive bifunctional building block. The reaction proceeds via a nucleophilic acyl substitution mechanism: the amine's lone pair attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which subsequently collapses to expel a chloride ion (2)[2].

The Causality of the Acid Scavenger: This transformation generates equimolar amounts of hydrochloric acid (HCl) as a byproduct. If left un-neutralized, the HCl rapidly protonates the unreacted starting amine, converting it into a non-nucleophilic ammonium salt. This stalls the reaction at a maximum of 50% theoretical yield (2)[2]. Therefore, the stoichiometric addition of an acid scavenger (e.g., Triethylamine, DBU, or Propylene Oxide) is an absolute mechanistic necessity to drive the reaction to completion.

Optimization of Reaction Conditions & Chemoselectivity

When dealing with complex drug-like scaffolds containing multiple nucleophilic centers (e.g., amino alcohols), chemoselectivity becomes a primary challenge. Traditional organic solvents often yield an undesirable mixture of N- and O-acylated products. However, transitioning to an aqueous phosphate buffer system utilizing propylene oxide as a neutral HCl scavenger completely suppresses O-acylation (3)[3]. Propylene oxide irreversibly scavenges HCl by undergoing ring-opening to form chloropropanol, maintaining a neutral pH that prevents the activation of hydroxyl groups.

Table 1: Effect of Base and Solvent on N-Chloroacetylation Yields and Chemoselectivity

EntryBase (Equiv.)SolventReaction TimeYield (%)Chemoselectivity (N- vs O-acylation)
1DBU (1.2)THF3–6 h75–95Poor (Mixture) (4)[4]
2TEA (1.5)CH₂Cl₂2–4 h80–90Poor (Mixture)
3Pyridine (1.0)Phosphate Buffer20 min>90Good
4Propylene Oxide (2.0)Phosphate Buffer20 min86–95Excellent (Exclusive N-acylation) (3)[3]

Experimental Workflow

G A 1. Substrate Preparation Dissolve Amine + Base B 2. Temperature Control Cool to 0 - 5 °C A->B C 3. Acylation Dropwise Chloroacetyl Chloride B->C D 4. IPC Monitoring TLC / LC-MS C->D D->C Incomplete E 5. Workup & Quench Neutralize HCl D->E Complete F 6. Isolation Filtration / Extraction E->F

Workflow for N-chloroacetylation highlighting in-process controls and decision logic.

Detailed Experimental Protocols

Protocol A: Traditional Organic Solvent Method (Anhydrous DCM / TEA)

Best for: Simple primary and secondary alkyl/aryl amines lacking competing nucleophilic groups.

Step-by-Step Procedure:

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1–0.2 M. Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Chloroacetyl chloride is highly reactive; strict cooling prevents violent exotherms and minimizes the formation of di-acylated byproducts (1)[1].

  • Acylation: Dilute chloroacetyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–30 minutes using an addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Workup & Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual chloroacetic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-substituted acetamide.

Self-Validation & Troubleshooting:

  • TLC: The starting primary amine will stain positively with Ninhydrin (appearing purple/blue). The successful formation of the amide will result in a Ninhydrin-negative spot with a higher Rf value.

  • Mass Spectrometry (LC-MS): The product must exhibit the characteristic 3:1 isotopic ratio of the[M+H]⁺ peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. If a[M+H]⁺ peak is observed with a mass corresponding to the addition of two chloroacetyl groups, reduce the equivalents of acyl chloride and strictly maintain 0 °C during addition.

Protocol B: Green Chemistry Aqueous Buffer Method (Phosphate Buffer / Propylene Oxide)

Best for: Amino alcohols, water-soluble amines, and substrates requiring strict N- vs. O-chemoselectivity (3)[3].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the amino alcohol (1.0 equiv) in 0.1 M phosphate buffer (pH 7.4) to a concentration of 0.1 M.

  • Scavenger Addition: Add propylene oxide (2.0 equiv) to the aqueous solution. Causality: Propylene oxide acts as a neutral, irreversible HCl scavenger without elevating the pH, thereby protecting hydroxyl groups from deprotonation and subsequent O-acylation (3)[3].

  • Temperature Control: Cool the mixture in an ice bath to 0–5 °C.

  • Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise directly into the vigorously stirring aqueous mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 20–30 minutes.

  • Isolation: The product typically precipitates directly from the aqueous buffer as a white solid. Isolate the product via vacuum filtration and wash with cold water to remove buffer salts and the chloropropanol byproduct.

Self-Validation & Troubleshooting:

  • Visual Cue: The reaction is self-indicating; the clear buffer solution will turn into a thick, cloudy suspension as the highly hydrophobic chloroacetamide product forms and precipitates.

  • NMR Spectroscopy: To confirm chemoselectivity, ¹H NMR (in DMSO-d₆) will show a distinct singlet for the chloroacetyl -CH₂- protons at ~4.0–4.2 ppm, while the hydroxyl (-OH) proton signal will remain intact, confirming exclusive N-acylation.

Safety, Handling, and Quenching

Chloroacetyl chloride is a severe lachrymator (tear gas agent), highly toxic, and corrosive (5)[5].

  • PPE: Must be handled in a certified chemical fume hood while wearing heavy-duty chemical-resistant gloves, a lab coat, and safety goggles.

  • Reactivity: It reacts violently with water and alcohols to generate HCl gas. Syringes and glassware must be oven-dried if using Protocol A.

  • Quenching Protocol: Never dispose of unreacted chloroacetyl chloride directly into aqueous waste. Quench residual reagent by slowly adding it to a large volume of stirred, ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Wait for all effervescence (CO₂ evolution) to cease before transferring to halogenated waste.

References

  • BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem, 2025. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrBglEaBC6qnn57uAKU-zmz7IgvneS3Q4I0xzEpYXZLsVxlrO0GREGpGEf1TH3ieUMSHSWaFiy90N4E8fJAeiqxrEyNqBhxoV2S7DbiD0GqtIlWYOzBHClmGz7Ey5SQhE_45vcsISUFJQXYvZAsHYNgTt6n_e2bobPbD5thfwP0kZFJqBw_Rf4FUOdi3wgtJd1IjGhb9n-SmzAu-d3Bqb2ziuo]
  • BenchChem. "Application Notes and Protocols for the Experimental Chloroacetylation of Amines." BenchChem, 2025. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZWSBq_FM3wPKu2So5YKoyJY-Ev5P03LslyWFbvDgeE-oBrB16E33DPyCjWC9hqccp1NNAGyp9kVVFTVozXaGHD-Wf8TnUXioKbsYv1fZNmwT37ykxFBZ1-0aNOn3gFGjNQKojmAwzgJdhyYdYZgyQAT-_rv7XZa5uAdk6AKHN2mDz5Mj7BkBhWzW4on87ZRD0k6KyXBcKQju_MCubmWSKWK0V1CYLn2BR1WCIsA==]
  • Balaji, B. S., & Dalal, N. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Green Chemistry Letters and Reviews, 11(4), 534-543, 2018. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLH_nakbTT9J0ir6PQbmUcTGXEqdLs3j66T2GWQ0CwPhWntuDCBw3crwcYPs3PjPR4L9tcN_7O4dOfFOG3RYKv7Xmw8JQ4-hc9NzTR7S-fRN0vaDiYOrUCqFmlV_ZH8lr4gVBi5jy4eEq9SJCnRWDSdLkiSdoaqyaXek_1Q==]
  • ResearchGate. "Reaction of aryl amine with chloroacetyl chloride in the presence of DBU." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDaw8D3fuYkmwQuKGngWs_cpY2V4nuEBpiB7wq-vHOBPlOoIb1KTvq3RuQz1nhPdP1KQYk25WJhamLlN4HM2EHg1NwfpEcypNZMizaC7c8USLqJWBo0fHScge-OczBz64ELM9T138lm8BacE3HrlpHMpn_bm-3mLVSn138vt477qYGW_i7W-p6gZuJLdkLl6azKr2ACYGp2NBzuarYnOWw32nnYOUSaYeOdEQBRuwFhluLP-dC9yP2d6Q=]
  • Wikipedia. "Chloroacetyl chloride." Wikimedia Foundation. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXOmDgLAJFT5wGkxy555Ou1qya-yW9mkkd7sMsq8dZ_utdx0r3N-OIwUrsh4OV-BcMOTXoItfe0rmIPdNdHBpU8aj5rQxfnKua0PzsyjkdhIZmQRhFUxBaOZmwUKYoSxFAB6GBqXWra7txAFRc6g==]

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-N-(cyclopropylmethyl)acetamide

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-chloro-N-(cyclopropylmethyl)acetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-chloro-N-(cyclopropylmethyl)acetamide in the synthesis of novel heterocyclic scaffolds. The unique structural features of this reagent, namely the reactive chloroacetamide moiety and the valuable cyclopropylmethyl group, make it an attractive building block for constructing diverse and medicinally relevant molecules. This document details several synthetic transformations, including the synthesis of lactams, thiazoles, and advanced polycyclic systems via multicomponent reactions, supported by in-depth mechanistic insights and detailed, field-proven experimental protocols.

Introduction: The Strategic Value of 2-Chloro-N-(cyclopropylmethyl)acetamide

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements and engage in specific interactions with biological targets.[1][2] The cyclopropyl moiety, in particular, is a "bioisostere" often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3]

2-Chloro-N-(cyclopropylmethyl)acetamide emerges as a reagent of significant interest by combining two key reactive functionalities in a single, readily accessible molecule[4][5]:

  • The α-Chloroacetamide Group: This is a powerful electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This functionality is a cornerstone for intramolecular and intermolecular cyclization reactions to form a variety of nitrogen-containing heterocycles.[6][7]

  • The N-(cyclopropylmethyl) Group: This substituent is frequently found in biologically active compounds.[8] Its incorporation can lead to improved pharmacological profiles.

This guide explores the synthetic utility of this building block, providing both the conceptual framework and practical methodologies for its effective use in the laboratory.

Synthesis of Lactam Scaffolds

Lactams, particularly β-lactams and δ-lactams, are privileged structures in medicinal chemistry, most famously represented by the penicillin and cephalosporin antibiotics.[9][10] 2-Chloro-N-(cyclopropylmethyl)acetamide and its derivatives are excellent precursors for intramolecular cyclizations to yield these valuable rings.

Synthesis of N-(cyclopropylmethyl)-azetidin-2-ones (β-Lactams)

The formation of the four-membered β-lactam ring can be achieved via an intramolecular nucleophilic substitution. This requires the generation of a carbanion α to a carbonyl group on a side chain attached to the amide nitrogen.

Causality of Experimental Design: The strategy involves first alkylating the nitrogen of a suitable substrate with 2-chloro-N-(cyclopropylmethyl)acetamide, followed by a base-induced intramolecular cyclization. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon without competing in other side reactions.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A Ethyl Acetoacetate C Alkylated Intermediate A->C Base (e.g., NaH) THF B 2-Chloro-N-(cyclopropylmethyl)acetamide B->C D Alkylated Intermediate E β-Lactam Product D->E Strong Base (e.g., KHMDS) -78 °C to RT

Figure 1: Workflow for β-Lactam Synthesis.

Experimental Protocol: Synthesis of 3-acetyl-1-(cyclopropylmethyl)-4-methyl-azetidin-2-one

  • Alkylation:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 2-chloro-N-(cyclopropylmethyl)acetamide (1.05 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-alkylated intermediate.

  • Cyclization:

    • Dissolve the purified intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add potassium hexamethyldisilazide (KHMDS, 1.2 eq, as a solution in THF) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford the desired β-lactam.

Parameter Condition Rationale
Alkylation Base NaHA strong, non-nucleophilic base to deprotonate the active methylene compound.
Cyclization Base KHMDSA very strong, sterically hindered base to favor the desired intramolecular cyclization over intermolecular reactions.
Solvent Anhydrous THFA polar aprotic solvent suitable for both steps and for maintaining anhydrous conditions.
Temperature -78 °C to RTLow temperature for the cyclization step controls the reaction rate and minimizes side products.
Synthesis of N-(cyclopropylmethyl)piperidin-2-ones (δ-Lactams)

The synthesis of six-membered δ-lactams can be achieved via an intramolecular Darzens-type reaction or an alkylation of an appropriate precursor.[11][12]

Conceptual Framework: This protocol utilizes an intramolecular alkylation pathway. A suitable 1,3-dicarbonyl compound is first functionalized to introduce a leaving group at the 4-position. Subsequent reaction with cyclopropylmethylamine generates an enamine, which is then acylated with chloroacetyl chloride. The final step is a base-mediated intramolecular cyclization.

G A 2-Chloro-N-(cyclopropylmethyl)acetamide C Intermediate Adduct A->C B Thiourea B->C Nucleophilic Attack D 2-Amino-thiazole Derivative C->D Intramolecular Cyclization & Dehydration

Sources

Method

Application Note: 2-Chloro-N-(cyclopropylmethyl)acetamide in the Synthesis of Targeted Covalent Inhibitors

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) Introduction: The Strategic Value of the Chloroacetam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9)

Introduction: The Strategic Value of the Chloroacetamide Scaffold

In the landscape of modern drug discovery, Targeted Covalent Inhibitors (TCIs) have experienced a renaissance. By forming an irreversible bond with a specific nucleophilic residue (typically cysteine) within a target protein's binding pocket, TCIs offer prolonged pharmacodynamics, high biochemical efficiency, and the ability to target shallow or "undruggable" pockets [1].

2-Chloro-N-(cyclopropylmethyl)acetamide serves as a highly versatile bifunctional intermediate in this domain. It combines two critical pharmacological elements:

  • The Chloroacetamide Warhead: An electrophilic α -chloroamide moiety that undergoes an SN​2 substitution when attacked by a nucleophile. Its reactivity is considered "moderate," providing a Goldilocks profile—reactive enough to engage active-site cysteines, but stable enough to minimize off-target toxicity [1], [2].

  • The Cyclopropylmethyl Motif: A lipophilic, sterically constrained group. The cyclopropyl ring provides a rigid, flat-like character that enhances binding affinity through favorable entropy (pre-organization) while significantly improving metabolic stability against CYP450-mediated degradation compared to linear alkyl chains.

This intermediate has been successfully utilized to synthesize covalent inhibitors targeting critical disease pathways, including bacterial peptidoglycan biosynthesis (MurA)[2], malarial kinases (PfCLK3) [3], and viral proteases (SARS-CoV-2 Mpro) [4].

Mechanistic Insight: The Two-Step Covalent Engagement

The efficacy of chloroacetamide-derived inhibitors relies on a two-step kinetic process. First, the inhibitor must possess high non-covalent affinity ( Ki​ ) for the target pocket, driven by the scaffold's hydrogen bonding and the hydrophobic interactions of the cyclopropylmethyl group. Once anchored in the correct geometry, the electrophilic α -carbon of the chloroacetamide is brought into proximity with the target thiolate (Cys-S⁻), triggering an irreversible SN​2 attack ( kinact​ ).

Pathway A Target Protein (Cys-SH) + Chloroacetamide Inhibitor B Reversible Non-Covalent Complex (Affinity Driven) A->B K_i C SN2 Transition State (Thiolate Attack on alpha-Carbon) B->C k_inact D Irreversible Covalent Adduct (Enzyme Inactivated) C->D

Fig 1: Two-step mechanism of covalent inhibition by chloroacetamide warheads.

Comparative Warhead Reactivity

When designing a TCI, selecting the correct warhead is paramount. Highly reactive electrophiles lead to promiscuous binding and idiosyncratic toxicity, while poorly reactive ones fail to achieve target occupancy. The table below summarizes why chloroacetamides are frequently prioritized.

Warhead TypeReaction MechanismRelative ElectrophilicityPrimary Target ResidueReversibilityExample Target Applications
Chloroacetamide SN​2 SubstitutionModerateCysteine (Thiolate)IrreversibleMurA [2], PfCLK3 [3], Mpro [4]
Acrylamide Michael AdditionLow to ModerateCysteine (Thiolate)IrreversibleEGFR, BTK (Kinases)
Epoxide Ring-OpeningLowCysteine / AspartateIrreversibleProteasome, Mpro [4]
Boronic Acid EsterificationHighSerine (Hydroxyl)Reversible CovalentProteasome

Experimental Protocols

The following protocols provide a self-validating system for synthesizing a covalent inhibitor using 2-chloro-N-(cyclopropylmethyl)acetamide and subsequently validating its mechanism of action.

Protocol A: Synthesis of a Covalent Inhibitor via N-Alkylation

Objective: To append the N-(cyclopropylmethyl)acetamide warhead onto a secondary amine-containing scaffold (e.g., a piperazine-linked kinase recognition motif).

Causality & Design Choices: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Stronger bases (like NaH) or aqueous conditions are avoided to prevent base-catalyzed hydrolysis of the sensitive α -chloroamide. Dropwise addition is mandated to prevent thermal runaway and suppress bis-alkylation side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary amine scaffold (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: Add DIPEA (2.5 eq, 12.5 mmol) to the solution and stir at room temperature for 10 minutes to ensure complete free-basing of the amine.

  • Electrophile Addition: Dissolve 2-chloro-N-(cyclopropylmethyl)acetamide (1.1 eq, 5.5 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting scaffold mass is consumed and the expected product mass [M+112 Da]+ is dominant.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the final targeted covalent inhibitor.

Protocol B: Validation of Irreversible Covalent Binding (Washout Assay)

Objective: To confirm that the synthesized chloroacetamide inhibitor acts via an irreversible covalent mechanism, preventing target reactivation.

Causality & Design Choices: A standard IC50​ assay cannot distinguish between tight-binding reversible inhibitors and true covalent inhibitors. The washout assay (rapid dilution) is a self-validating method: if the compound is covalent, enzyme activity will not recover upon dilution [3]. A non-covalent analog (e.g., replacing the chlorine with a methyl group to form a propanamide) must be run in parallel as a negative control to prove that irreversibility is strictly warhead-dependent.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the target recombinant enzyme (e.g., 50 nM) with the synthesized chloroacetamide inhibitor at a concentration of 10×IC50​ in assay buffer for 60 minutes at room temperature.

  • Control Setup: Set up parallel incubations using (a) DMSO vehicle control and (b) the non-covalent propanamide analog at 10×IC50​ .

  • Rapid Dilution (Washout): Dilute the incubation mixtures 100-fold into an assay buffer containing the enzyme's substrate. This drops the inhibitor concentration to 0.1×IC50​ , well below its effective reversible binding concentration.

  • Measurement: Continuously monitor product formation (e.g., via fluorescence polarization or absorbance) for 60 minutes.

  • Data Analysis:

    • The DMSO control will show maximum steady-state velocity.

    • The non-covalent analog will show rapid recovery of enzyme activity (parallel slope to DMSO).

    • The chloroacetamide inhibitor will show near-zero activity recovery, confirming irreversible covalent modification.

Workflow for TCI Development

To systematically advance a compound from synthesis to a validated covalent lead, researchers should follow a strict sequential workflow, culminating in LC-MS/MS adduct mapping to identify the exact modified cysteine residue[2].

Workflow S1 Synthesis & Purification S2 Primary IC50 Screening S1->S2 S3 Time-Dependent Assay (k_inact/K_I) S2->S3 S4 Washout Assay (Irreversibility) S3->S4 S5 LC-MS/MS Adduct Mapping S4->S5

Fig 2: Sequential experimental workflow for validating targeted covalent inhibitors.

References

  • ResearchGate. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." ResearchGate, Oct 2025. Available at: [Link]

  • Journal of Medicinal Chemistry. "Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment." ACS Publications, Oct 2024. Available at: [Link]

  • PubMed Central (PMC). "Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease." NIH, 2020. Available at: [Link]

Application

Application of 2-chloro-N-(cyclopropylmethyl)acetamide in Agrochemical Research: A Technical Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 2-chloro-N-(cyclopropylmethyl)acetamide in the field of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 2-chloro-N-(cyclopropylmethyl)acetamide in the field of agrochemical research. While this specific molecule is a member of the well-established chloroacetamide class of herbicides, this guide offers a framework for its investigation, from synthesis to biological evaluation, based on established principles of herbicide science.

Introduction: The Chloroacetamide Herbicides and the Significance of the Cyclopropylmethyl Moiety

The chloroacetamide class of herbicides has been a cornerstone of weed management in modern agriculture for decades. Compounds such as acetochlor, alachlor, and metolachlor are widely used for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn, soybeans, and cotton. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases, which are crucial for various developmental processes in susceptible plants, including cell division and expansion.[1] This inhibition is achieved through the covalent binding of the chloroacetamide to a cysteine residue in the active site of the enzyme.[1]

The introduction of a cyclopropylmethyl group onto the amide nitrogen of the chloroacetamide scaffold, as in 2-chloro-N-(cyclopropylmethyl)acetamide, presents an intriguing avenue for agrochemical research. The cyclopropyl group is known for its unique electronic and conformational properties, which can influence a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity. Structure-activity relationship (SAR) studies on various N-substituted chloroacetamides have shown that the nature of the N-substituent is a critical determinant of herbicidal efficacy and crop selectivity.[2] The exploration of novel substituents like cyclopropylmethyl is therefore a rational approach to discovering new herbicidal candidates with potentially improved properties.

Synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide

The synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide can be readily achieved through the acylation of cyclopropylmethylamine with chloroacetyl chloride. This is a standard and efficient method for the formation of N-substituted chloroacetamides.

Protocol 1: Laboratory-Scale Synthesis

Objective: To synthesize 2-chloro-N-(cyclopropylmethyl)acetamide for subsequent biological evaluation.

Materials:

  • Cyclopropylmethylamine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-chloro-N-(cyclopropylmethyl)acetamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Agrochemical Evaluation: Protocols for Herbicidal Activity Screening

The following protocols outline the procedures for evaluating the herbicidal efficacy of 2-chloro-N-(cyclopropylmethyl)acetamide in a controlled laboratory or greenhouse environment.

Protocol 2: Pre-Emergence Herbicidal Activity

Objective: To assess the ability of the test compound to inhibit the germination and early growth of weed species when applied to the soil before weed emergence.

Materials:

  • Seeds of representative monocotyledonous (e.g., barnyardgrass - Echinochloa crus-galli) and dicotyledonous (e.g., common lambsquarters - Chenopodium album) weed species.

  • Pots or trays filled with a standardized soil mix.

  • Synthesized 2-chloro-N-(cyclopropylmethyl)acetamide.

  • A commercial chloroacetamide herbicide (e.g., S-metolachlor) as a positive control.

  • Solvent (e.g., acetone) and surfactant for formulation.

  • Spray chamber or hand sprayer.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

Procedure:

  • Seed Planting: Sow the seeds of the selected weed species at a uniform depth in the pots or trays.

  • Compound Preparation: Prepare a stock solution of 2-chloro-N-(cyclopropylmethyl)acetamide in a suitable solvent. From this stock, prepare a series of dilutions to achieve a range of application rates (e.g., 50, 100, 250, 500, 1000 g a.i./ha). Formulate the solutions with a surfactant to ensure uniform application. Prepare similar formulations for the positive control and a solvent-only control.

  • Application: Evenly apply the prepared solutions to the soil surface of the seeded pots using a spray chamber or hand sprayer.

  • Incubation: Place the treated pots in a growth chamber or greenhouse under optimal conditions for weed growth.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect. Evaluate parameters such as:

    • Percent inhibition of emergence compared to the untreated control.

    • Growth inhibition (stunting, malformation) of emerged seedlings.

    • Phytotoxicity rating on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the effective concentration required to inhibit growth by 50% (EC50) for each weed species.

Protocol 3: Post-Emergence Herbicidal Activity

Objective: To evaluate the efficacy of the test compound on established weed seedlings.

Procedure:

  • Seedling Growth: Sow weed seeds as in Protocol 2 and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Compound Preparation and Application: Prepare and apply the test compound formulations as described in Protocol 2, but spray directly onto the foliage of the weed seedlings.

  • Incubation and Evaluation: Place the treated plants back into the growth chamber or greenhouse. Evaluate the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

Mode of Action Investigation

Given that 2-chloro-N-(cyclopropylmethyl)acetamide belongs to the chloroacetamide class, it is hypothesized to inhibit VLCFA elongases.

Protocol 4: In Vitro VLCFA Elongase Inhibition Assay

Objective: To determine if 2-chloro-N-(cyclopropylmethyl)acetamide directly inhibits the activity of VLCFA elongases.

Materials:

  • Microsomal fraction isolated from a susceptible plant species (e.g., etiolated leek seedlings).

  • Radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA).

  • Acyl-CoA substrates (e.g., C18:0-CoA).

  • Buffer solutions and cofactors (e.g., NADPH, NADH).

  • Synthesized 2-chloro-N-(cyclopropylmethyl)acetamide.

  • Scintillation counter and vials.

Procedure:

  • Enzyme Preparation: Isolate microsomes from the plant tissue, which contain the VLCFA elongase enzyme complex.

  • Assay Reaction: Set up reaction mixtures containing the microsomal fraction, acyl-CoA substrate, radiolabeled malonyl-CoA, and cofactors in a suitable buffer.

  • Inhibition Study: Add varying concentrations of 2-chloro-N-(cyclopropylmethyl)acetamide to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at an optimal temperature for a defined period.

  • Product Extraction and Analysis: Stop the reaction and extract the radiolabeled VLCFA products. Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound required to inhibit enzyme activity by 50% (IC50).

Data Presentation and Visualization

Table 1: Physicochemical Properties of 2-chloro-N-(cyclopropylmethyl)acetamide
PropertyValueSource
Molecular FormulaC6H10ClNOPubChem
Molecular Weight147.60 g/mol PubChem
CAS Number51937-76-9Vendor
AppearanceWhite to off-white solidPredicted
Melting PointNot available-
SolubilitySoluble in organic solvents (e.g., acetone, dichloromethane)Predicted
Table 2: Hypothetical Pre-Emergence Herbicidal Activity Data
Application Rate (g a.i./ha)Echinochloa crus-galli (% Control)Chenopodium album (% Control)
504530
1007560
2509085
5009895
100010099

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Cyclopropylmethylamine Cyclopropylmethylamine Acylation Acylation Cyclopropylmethylamine->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Quenching Quenching Acylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Column_Chromatography Column_Chromatography Drying->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization Final_Product 2-chloro-N- (cyclopropylmethyl)acetamide Characterization->Final_Product

Caption: Workflow for the synthesis of 2-chloro-N-(cyclopropylmethyl)acetamide.

Diagram 2: Herbicidal Screening Workflow

Herbicidal_Screening Start Start Seed_Planting Seed_Planting Start->Seed_Planting Pre_Emergence Pre_Emergence Seed_Planting->Pre_Emergence Seedling_Growth Seedling_Growth Seed_Planting->Seedling_Growth Compound_Application_Soil Compound_Application_Soil Pre_Emergence->Compound_Application_Soil Post_Emergence Post_Emergence Compound_Application_Foliage Compound_Application_Foliage Post_Emergence->Compound_Application_Foliage Incubation Incubation Compound_Application_Soil->Incubation Seedling_Growth->Post_Emergence Compound_Application_Foliage->Incubation Data_Collection Data_Collection Incubation->Data_Collection Data_Analysis Data_Analysis Data_Collection->Data_Analysis

Caption: Workflow for pre- and post-emergence herbicidal screening.

Conclusion

2-chloro-N-(cyclopropylmethyl)acetamide represents a promising, yet under-investigated, candidate for novel herbicide discovery. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, characterization, and biological evaluation. By leveraging the established knowledge of chloroacetamide herbicides and employing systematic screening and mode of action studies, researchers can effectively assess the potential of this compound as a new agrochemical tool. The unique properties of the cyclopropylmethyl moiety may impart desirable characteristics, such as enhanced efficacy, a broader weed control spectrum, or improved crop safety, making its investigation a worthwhile endeavor in the ongoing search for effective and sustainable weed management solutions.

References

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available at: [Link]

  • Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. MDPI. Available at: [Link]

  • Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. Available at: [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available at: [Link]

  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. Available at: [Link]

  • HERBICIDAL COMPOUNDS. European Patent Office. Available at: [Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Available at: [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. Available at: [Link]

  • Herbicidal compositions comprising chloroacetamides. Google Patents.
  • Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. ResearchGate. Available at: [Link]

  • Substituted 2-chloro-4-cyclopropylamino-6-amino-s-triazine and their use as weed killers. Google Patents.
  • Synthesis and Evaluation of Novel Chemical Compounds for Weed Management. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. PMC. Available at: [Link]

  • United States Patent (19) 11 Patent Number. Google Patents. Available at: [Link]

  • Herbicide compositions. Patents.
  • 2-chloro-n-(cyclopropylmethyl)acetamide (C6H10ClNO). PubChemLite. Available at: [Link]

  • 2-chloro-n-cyclopropyl-n-(2-methylpropyl)acetamide (C9H16ClNO). PubChemLite. Available at: [Link]

  • 51937-76-9 | 2-Chloro-N-(cyclopropylmethyl)acetamide. Next Peptide. Available at: [Link]

  • 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780. PubChem. Available at: [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Baidu Xueshu. Available at: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chloroacetyl Chloride Acylation

Welcome to the technical support center for chloroacetyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chloroacetyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Chloroacetyl chloride is a valuable bifunctional reagent, serving as a cornerstone for introducing a two-carbon building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[1][2].

However, the seemingly straightforward Friedel-Crafts acylation using this reagent is fraught with potential challenges, from catalyst deactivation to unexpected side products. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for high yield and selectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when planning a chloroacetyl chloride acylation.

Q1: What is the best Lewis acid catalyst for my reaction, and how much should I use?

The most common and effective Lewis acid for Friedel-Crafts acylation is Aluminum Chloride (AlCl₃) due to its high activity.[3][4] Iron(III) chloride (FeCl₃) is a viable, often milder alternative.[5] The choice depends on the reactivity of your aromatic substrate.

  • For activated or neutral aromatic rings (e.g., toluene, anisole): AlCl₃ is highly effective.

  • For deactivated aromatic rings (e.g., halobenzenes): A strong Lewis acid like AlCl₃ is typically necessary to achieve a reasonable reaction rate.[6]

  • For highly activated substrates or those sensitive to degradation: A milder Lewis acid like FeCl₃ may provide better results.

A critical point often overlooked is the stoichiometry . Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (≥1.0 equivalent) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it and preventing it from activating more acyl chloride.[7][8] Therefore, a slight excess (e.g., 1.1-1.2 equivalents) relative to the chloroacetyl chloride is standard practice.[7][9]

Q2: Which solvent should I choose?

The ideal solvent must be inert to the strong Lewis acid and should not participate in the reaction.[10] Key considerations are the ability to dissolve reagents and stabilize charged intermediates.[10][11]

  • Dichloromethane (CH₂Cl₂): A common, moderately polar solvent that offers good solubility for many reagents.[12]

  • Carbon Disulfide (CS₂): A traditional, non-polar solvent known for its inertness.[12] It can be particularly useful for favoring kinetically controlled products.[13][14]

  • Nitrobenzene (C₆H₅NO₂): A polar solvent often used when higher temperatures are needed or to favor the formation of thermodynamically stable isomers.[13][14] Its own aromatic ring is highly deactivated, preventing it from competing in the reaction.[15]

Q3: What is the ideal reaction temperature?

Temperature control is crucial for selectivity and minimizing side reactions. Most chloroacetyl chloride acylations are initiated at low temperatures (0-5 °C ) to control the initial exothermic reaction between the Lewis acid and the acyl chloride.[16] After the addition of the aromatic substrate, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[16] Higher temperatures can sometimes lead to lower selectivity (e.g., formation of ortho-isomers) or product decomposition and tar formation.[6][14]

Q4: How can I prevent the formation of multiple products?

Fortunately, polyacylation is rarely an issue in Friedel-Crafts acylation.[6][7] The chloroacetyl group is electron-withdrawing, which deactivates the aromatic ring product, making it less reactive than the starting material and thus resistant to a second acylation.[7][17] If you observe multiple products, they are more likely to be isomers (ortho, meta, para) rather than di-acylated species. Isomer control is typically managed through the choice of solvent and temperature, as discussed above.

Q5: How should I properly quench the reaction?

Improper quenching is a common source of low yields and safety hazards. The reaction must be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated acid (e.g., HCl) .[14][16][18] This procedure hydrolyzes the aluminum-ketone complex and decomposes the excess Lewis acid. Never add water or ice directly to the reaction flask. This reverse addition is dangerously exothermic and can cause violent splashing.[18]

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

This is the most common issue. A systematic diagnosis is key to identifying the root cause.

  • Possible Cause 1: Catalyst Deactivation.

    • Reasoning: Lewis acids like AlCl₃ react vigorously with water. Even trace amounts of moisture in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction before it can start.[6][14]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).[6][19] Use anhydrous grade solvents and fresh, high-purity Lewis acids. Handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) is best practice.[6]

  • Possible Cause 2: Insufficient Catalyst Amount.

    • Reasoning: As mentioned in the FAQ, both the chloroacetyl chloride and the resulting ketone product complex with the Lewis acid. If less than one equivalent of catalyst is used, there will not be enough free catalyst to generate the necessary acylium ion for the reaction to proceed to completion.[7]

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the aromatic substrate or acyl chloride).

  • Possible Cause 3: Deactivated Aromatic Substrate.

    • Reasoning: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your substrate contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H, -CN), the ring is too electron-poor to react with the acylium ion electrophile.[4][17][20]

    • Solution: This reaction is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes. For moderately deactivated rings like halobenzenes, you may need to use a more potent catalyst system or harsher conditions, though yields may still be low.[6]

  • Possible Cause 4: Incompatible Functional Groups.

    • Reasoning: Aromatic substrates containing basic, Lewis-basic functional groups like amines (-NH₂) or hydroxyls (-OH) will react with the AlCl₃ catalyst instead of the ring.[7] The catalyst will coordinate to the lone pairs on the nitrogen or oxygen, deactivating the ring and preventing the acylation.

    • Solution: These functional groups must be protected before attempting the acylation. For example, an amine can be protected as an amide.

G start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 s1 ACTION: Repeat reaction using oven-dried glassware, anhydrous solvents, and an inert atmosphere. q1->s1 No q2 Was catalyst stoichiometry ≥1.1 equivalents? q1->q2 Yes s1->start Re-attempt s2 ACTION: Increase catalyst amount to 1.1-1.2 equivalents. q2->s2 No q3 Does the substrate have strong deactivating groups (-NO2, -CN, etc.)? q2->q3 Yes s2->start Re-attempt s3 ACTION: Consider alternative synthetic route. Reaction is likely incompatible. q3->s3 Yes q4 Does the substrate have -OH or -NH2 groups? q3->q4 No s4 ACTION: Protect the functional group before acylation. q4->s4 Yes end Investigate other parameters (temperature, reaction time). q4->end No

Caption: Troubleshooting decision tree for low-yield reactions.

Problem: Formation of Tar or Dark-Colored Byproducts

Tar formation is a sign of decomposition, often caused by excessive heat or prolonged reaction times.

  • Possible Cause 1: High Reaction Temperature.

    • Reasoning: Friedel-Crafts reactions can be exothermic. If the initial addition is not cooled, or if the reaction is heated too aggressively, sensitive starting materials or products can decompose.[14]

    • Solution: Maintain cooling (0-5 °C) during the addition of all reagents.[16] Monitor the reaction by TLC or GC and avoid unnecessarily long reaction times or high temperatures.[6]

  • Possible Cause 2: Reactive Solvent.

    • Reasoning: While uncommon with standard solvents, some solvents can participate in side reactions under harsh conditions.[14]

    • Solution: Ensure you are using a recommended inert solvent like CH₂Cl₂, CS₂, or nitrobenzene.

Problem: Difficult Aqueous Workup (Emulsion Formation)

The hydrolysis of large amounts of aluminum chloride can form gelatinous aluminum hydroxides, leading to persistent emulsions during extraction.

  • Reasoning: The aluminum salts formed during quenching can fail to partition cleanly between the organic and aqueous layers.

  • Solution:

    • Use Acidified Ice: Quench in a mixture of ice and concentrated HCl. The acid helps keep the aluminum salts soluble in the aqueous phase.[16][21]

    • Gentle Heating: Gently warming the quenched mixture can sometimes help break up the aluminum salts and resolve the emulsion.[19]

    • Add Brine: After the initial separation, washing the organic layer with a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous layer.[16][21]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Chloroacetylation of Toluene

This protocol provides a representative method and should be optimized for specific substrates.

  • Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).[7]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the resulting suspension to 0 °C in an ice bath.[9]

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.0 eq) to the stirred suspension via the dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C.[16]

  • Substrate Addition: After the acyl chloride addition is complete, add a solution of toluene (1.0 eq) in a small amount of anhydrous CH₂Cl₂ dropwise over 30 minutes, again maintaining the temperature at 0-5 °C.[14][16]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress by TLC or GC.[16]

  • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture from the flask into this beaker.[7][16]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.[14][16]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine.[14][16]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.[16]

Protocol 2: Safety Precautions
  • Chloroacetyl Chloride: This compound is highly toxic, corrosive, and a lachrymator (tear gas agent).[1][22] It reacts with water to generate corrosive HCl gas.[1] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[22][23][24]

  • Aluminum Chloride: AlCl₃ is a corrosive solid that reacts violently with water. Avoid inhalation of the dust and prevent contact with skin and eyes.[24]

  • Emergency: Ensure an eyewash station and safety shower are immediately accessible.[23][24] In case of skin contact, immediately flush with copious amounts of water.[22][25]

Section 4: Key Technical Data

Table 1: Comparison of Common Lewis Acid Catalysts
CatalystRelative AcidityCommon SolventsAdvantagesDisadvantages
AlCl₃ Very HighCH₂Cl₂, CS₂, C₆H₅NO₂High reactivity, inexpensive[4]Highly moisture-sensitive, requires stoichiometric amounts, can promote side reactions[9]
FeCl₃ HighCH₂Cl₂, C₆H₅NO₂Milder than AlCl₃, less hazardous[5]Generally less reactive than AlCl₃
ZnCl₂ ModerateEther, DioxaneMild catalyst for sensitive substratesOften requires higher temperatures or is not active enough
Zeolites VariableVariousHeterogeneous, reusable, "green" alternative[9]May require higher temperatures, substrate scope can be limited
Table 2: Properties of Common Solvents for Acylation
SolventFormulaBoiling Point (°C)PolarityKey Characteristics
DichloromethaneCH₂Cl₂39.6Polar AproticGood general-purpose solvent, dissolves reagents well.[12]
Carbon DisulfideCS₂46.3Non-polarHighly inert, often used for kinetic control.[12][13] Highly flammable.
NitrobenzeneC₆H₅NO₂210.9Polar AproticHigh boiling point, useful for thermodynamic control.[12][13][15] Toxic.
1,2-DichloroethaneC₂H₄Cl₂83.5Polar AproticAlternative to CH₂Cl₂ with a higher boiling point.[11]

Section 5: Reaction Mechanism Deep Dive

The Friedel-Crafts acylation proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. Understanding these steps is crucial for rational optimization.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This coordination polarizes the C-Cl bond, which then cleaves to form a highly reactive, resonance-stabilized acylium ion . This is the key electrophile in the reaction.[3][17]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring, regenerating the Lewis acid catalyst and forming HCl as a byproduct.[3]

  • Product-Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product acts as a Lewis base and complexes with the strong Lewis acid catalyst. This is why more than one equivalent of the catalyst is required.[7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution (EAS) reagents Cl-CH₂-C(=O)Cl + AlCl₃ complex Cl-CH₂-C(=O)-Cl⁺-Al⁻Cl₃ reagents->complex Coordination acylium [ Cl-CH₂-C≡O⁺  ↔  Cl-CH₂-C⁺=O ] + AlCl₄⁻ (Resonance-Stabilized Acylium Ion) complex->acylium Cleavage benzene Aromatic Ring (e.g., Benzene) sigma_complex Sigma Complex (Arenium Ion) benzene->sigma_complex Attack product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation by AlCl₄⁻ final_product Final Product (Aryl Ketone) product_complex->final_product Aqueous Workup (H₃O⁺) acylium_ion Acylium Ion

Caption: Key steps in the Friedel-Crafts acylation mechanism.

References

  • BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. [Online PDF].
  • Vaia. (n.d.). The most appropriate solvent for Friedel crafts reaction is. Vaia.
  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?. Filo.
  • BenchChem. (2025). Comparative study of different solvents for Friedel-Crafts acylation of toluene. [Online PDF].
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
  • LibreTexts Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry.
  • Chem-Station. (2014, April 14). Friedel-Crafts Acylation. Chem-Station International Edition.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Friedel-Crafts Acylation. [Online PDF].
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation of fluorobenzene. [Online PDF].
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation of naphthalene. [Online PDF].
  • Allen Institute. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. Allen Institute.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Academy of Sciences.
  • Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia.
  • PubChem. (2002, July 19). Chloroacetyl chloride. National Center for Biotechnology Information.
  • Fisher Scientific. (2010, November 11). Chloroacetyl chloride Safety Data Sheet. Fisher Scientific.
  • INCHEM. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. INCHEM.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education.
  • KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. KPL International Limited.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride. Santa Cruz Biotechnology.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation Reactions. [Online PDF].
  • BenchChem. (2025). Optimizing Friedel-Crafts reaction conditions for acyl chlorides. [Online PDF].
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps.

Sources

Optimization

solvent selection for optimal 2-chloro-N-(cyclopropylmethyl)acetamide synthesis

Optimizing Solvent Selection for 2-chloro-N-(cyclopropylmethyl)acetamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of α-chloroacetamides.

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Solvent Selection for 2-chloro-N-(cyclopropylmethyl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of α-chloroacetamides. The reaction between cyclopropylmethanamine and chloroacetyl chloride to yield 2-chloro-N-(cyclopropylmethyl)acetamide is a rapid, highly exothermic acylation.

Selecting the correct solvent system is the single most critical parameter in this workflow. Poor solvent choice leads to chloroacetyl chloride hydrolysis, uncontrollable exotherms, and over-alkylation. This guide provides a self-validating framework for solvent selection, detailed methodologies, and troubleshooting FAQs to ensure high-yield, reproducible syntheses.

Workflow Visualization

Caption: Logical workflow for solvent and base selection in chloroacetamide synthesis.

Section 1: Quantitative Data on Solvent Performance

The table below summarizes the performance of common solvent systems used in the synthesis of chloroacetamides.

Solvent SystemMethodology TypeBase CompatibilityExotherm Margin (Boiling Pt.)Typical YieldSustainability Profile
2-MeTHF Anhydrous OrganicTEA, DIPEAExcellent (80 °C)>90%High (Bio-derived)
DCM / Water Biphasic (Schotten-Baumann)NaOH, Na₂CO₃Moderate (39.6 °C)85–90%Low (Halogenated)
THF Anhydrous OrganicTEA, DIPEAGood (66 °C)75–85%Low (Petro-derived)
Toluene Anhydrous OrganicTEA, DIPEAExcellent (110 °C)<70% (Precipitation)Moderate

Scientific Insight: Historically, dichloromethane (DCM) has been the standard for Schotten-Baumann biphasic reactions[1],[2]. However, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an optimal, green alternative for anhydrous amide couplings[3]. 2-MeTHF boasts a higher boiling point than DCM, offering a wider safety margin against thermal runaways[4]. Furthermore, its poor water solubility makes aqueous workup seamless compared to standard THF[5].

Section 2: Validated Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure you can verify the integrity of the reaction in real-time.

Protocol A: Anhydrous Synthesis in 2-MeTHF (Recommended Green Alternative)
  • Preparation : Dissolve cyclopropylmethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous 2-MeTHF (0.5 M concentration) in a round-bottom flask under an inert atmosphere (N₂/Ar)[6].

    • Causality: 2-MeTHF is chosen for its superior environmental profile and high boiling point (80 °C), which safely absorbs the heat of the reaction[4]. Triethylamine acts as the HCl scavenger.

  • Cooling : Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

    • Causality: The reaction between an aliphatic amine and chloroacetyl chloride is violently exothermic. Cooling prevents thermal degradation and minimizes side reactions[7],[6].

  • Addition : Add chloroacetyl chloride (1.05 eq) dissolved in a minimal volume of 2-MeTHF dropwise via an addition funnel over 30 minutes[6].

    • Causality: Dropwise addition ensures the acyl chloride is the limiting reagent at any given moment, preventing over-acylation (dimerization) of the amine.

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The primary amine spot (visualized via ninhydrin stain) must completely disappear. If the amine persists after 2 hours, add an additional 0.05 eq of chloroacetyl chloride.

  • Workup : Quench with saturated aqueous NaHCO₃. Separate the layers.

    • Causality: 2-MeTHF has low water miscibility, allowing the target amide to remain in the organic layer while the TEA-HCl salt partitions cleanly into the aqueous layer[5].

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified 2-chloro-N-(cyclopropylmethyl)acetamide.

Protocol B: Biphasic Schotten-Baumann Synthesis (DCM/Water)
  • Preparation : Dissolve cyclopropylmethanamine (1.0 eq) in DCM. In a separate vessel, prepare a 10% w/v aqueous solution of Na₂CO₃ (2.0 eq). Combine both in a reaction flask.

    • Causality: The biphasic "Schotten-Baumann reaction conditions" utilize water to dissolve the inorganic base and neutralize the generated HCl, while the product remains protected in the organic phase[8],[1].

  • Cooling & Agitation : Cool the biphasic mixture to 0 °C and initiate vigorous mechanical stirring (>500 rpm).

    • Causality: High-speed stirring is critical to maximize the interfacial surface area between the aqueous base and the organic phase, ensuring rapid neutralization of HCl[2].

  • Addition : Add chloroacetyl chloride (1.1 eq) dropwise directly into the organic phase.

    • Causality: Direct addition to the organic phase prevents premature hydrolysis of the highly reactive chloroacetyl chloride by the aqueous base[7].

  • Validation Checkpoint : The pH of the aqueous layer must remain >8 throughout the addition. If the pH drops, the reaction will stall due to amine protonation. Add more aqueous Na₂CO₃ if necessary.

  • Workup : Separate the organic layer, wash with 1M HCl (to remove any unreacted amine traces), then brine. Dry and concentrate to yield the product.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing significant hydrolysis of chloroacetyl chloride in my biphasic system? A: Causality: Chloroacetyl chloride is highly electrophilic. If the stirring rate is insufficient, the localized concentration of the aqueous base will hydrolyze the acid chloride before it can react with the amine in the organic phase. Solution: Increase mechanical agitation (>500 rpm) to maximize phase mixing and ensure the reaction is strictly maintained at 0–5 °C[7].

Q2: What causes the formation of N,N-bis(chloroacetyl)cyclopropylmethanamine (over-acylation)? A: Causality: Excess chloroacetyl chloride or localized depletion of the amine can lead to secondary acylation of the newly formed amide. Solution: Maintain strict stoichiometry (1.05 eq of acyl chloride) and utilize inverse addition (adding the acyl chloride slowly to the amine/base mixture) rather than vice versa[6].

Q3: Why is my yield lower in THF compared to 2-MeTHF? A: Causality: While both are ethereal solvents, THF is highly miscible with water. During the aqueous quench to remove the amine hydrochloride salts, a significant portion of the product can be lost to the aqueous layer or require exhaustive extraction. 2-MeTHF, conversely, has poor water solubility, allowing it to easily extract the amide from the aqueous reaction environment and minimize product loss[5].

Q4: My product is precipitating prematurely during the reaction in toluene. How do I fix this? A: Causality: 2-chloro-N-(cyclopropylmethyl)acetamide and the triethylamine hydrochloride byproduct have varying solubilities. In non-polar solvents like toluene, the byproduct precipitates heavily and coats the unreacted amine, stalling the reaction. Solution: Switch to a more polar aprotic solvent like 2-MeTHF[4] or use a biphasic Schotten-Baumann setup where the aqueous layer continuously dissolves the salt byproducts[1].

Sources

Reference Data & Comparative Studies

Validation

Structural Verification of 2-Chloro-N-(cyclopropylmethyl)acetamide: A Comparative Guide to ¹³C NMR Characterization

Executive Summary 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is a highly versatile electrophilic scaffold widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is a highly versatile electrophilic scaffold widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis[1]. The molecule features a reactive α-chloroamide moiety and a lipophilic cyclopropylmethyl group. Unambiguous structural characterization of this intermediate is critical; however, distinguishing the two distinct methylene environments (the α-chloro CH₂ and the N-linked CH₂) presents a unique analytical challenge. This guide objectively compares ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods, providing researchers with a self-validating protocol for definitive structural assignment.

Part 1: Comparative Analytical Strategy

While multiple analytical modalities can confirm the identity of 2-chloro-N-(cyclopropylmethyl)acetamide, they offer varying degrees of structural resolution. Relying on a single non-NMR technique often leads to blind spots in skeletal mapping.

Table 1: Comparison of Analytical Modalities for Structural Verification

Analytical TechniquePrimary Data YieldLimitations for this Specific ScaffoldVerdict
LC-HRMS Exact mass (147.04 m/z); 3:1 isotopic ratio confirming 1 Chlorine atom.Cannot differentiate regional isomers (e.g., distinguishing the position of the chlorine atom on the alkyl chain).Excellent for purity and mass confirmation, insufficient for skeletal mapping.
FTIR Functional groups: Amide I (C=O, ~1650 cm⁻¹), Amide II (N-H, ~1550 cm⁻¹).Provides no connectivity data; cannot confirm the intact cyclopropyl ring.Secondary supportive technique.
¹H NMR (1D) Proton environments and integration (10 protons total).The CH₂-Cl and N-CH₂ proton multiplets often appear in close proximity, leading to potential assignment ambiguity.Necessary precursor, but requires carbon correlation.
¹³C NMR (1D) Direct observation of the carbon framework (5 distinct signals).Quaternary carbonyl carbon requires optimized relaxation delays (T1) for accurate observation[2].Gold Standard for confirming the carbon skeleton and symmetry.

Part 2: ¹³C NMR Spectral Analysis & Causality

The ¹³C NMR spectrum of 2-chloro-N-(cyclopropylmethyl)acetamide in CDCl₃ yields five distinct resonances, reflecting the symmetry of the cyclopropyl ring where the two ring methylenes are chemically equivalent[3].

Table 2: Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon PositionExpected Shift (δ, ppm)Causality & Mechanistic Explanation
C=O (Carbonyl) ~165.7Highly deshielded due to the double bond to oxygen and the electron-withdrawing nature of the adjacent nitrogen and α-chlorine[4].
N-CH₂ ~44.5Deshielded by the adjacent electronegative amide nitrogen. The cyclopropyl group also exerts a mild inductive effect[5].
CH₂-Cl ~42.6Deshielded by the highly electronegative chlorine atom. The proximity to the carbonyl group further shifts this resonance downfield[4].
CH (Cyclopropyl) ~10.2The unique sp³-like hybridization and high ring strain of the cyclopropane ring create a diamagnetic ring current, shielding the methine carbon[5].
CH₂ (Cyclopropyl) ~3.5 (2C)The two methylene carbons are chemically equivalent due to the plane of symmetry. They are highly shielded by the cyclopropyl ring's anisotropic effect[3].

Expert Insight: The most common error in characterizing this molecule is misassigning the N-CH₂ and CH₂-Cl carbons. Because nitrogen and chlorine have similar electronegativities, their adjacent carbons resonate within 2-3 ppm of each other. A 1D ¹³C NMR alone provides the peaks, but a 2D NMR workflow is required to lock in the assignment.

Part 3: Experimental Methodology (Self-Validating Protocol)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing specific acquisition parameters, the researcher guarantees that even the slow-relaxing quaternary carbons are captured accurately.

Step-1: Sample Preparation
  • Mass Requirement: Weigh 40–50 mg of 2-chloro-N-(cyclopropylmethyl)acetamide. High concentration is vital for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is preferred over DMSO-d₆ because it prevents potential solvolysis of the reactive α-chloroamide and avoids strong hydrogen-bonding interactions that can broaden the amide signals[6].

  • Filtration: Transfer the solution to a standard 5 mm NMR tube through a glass wool plug, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity.

Step-2: Data Acquisition Parameters (100 MHz or 150 MHz for ¹³C)
  • Pulse Sequence: Use a standard proton-decoupled ¹³C sequence (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.5 to 3.0 seconds .

    • Causality: The carbonyl carbon (C=O) lacks attached protons, meaning its spin-lattice relaxation time (T1) is significantly longer than protonated carbons[2]. A short D1 will result in a missing or exceptionally weak carbonyl peak.

  • Number of Scans (NS): Minimum of 512 scans to achieve a >10:1 Signal-to-Noise ratio for the carbonyl carbon.

Part 4: Advanced Verification via 2D NMR Workflow

To definitively resolve the N-CH₂ vs. CH₂-Cl ambiguity, the 1D spectra must be integrated into a 2D NMR workflow using HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

  • HSQC maps the direct 1-bond connections between protons and carbons.

  • HMBC maps 2-bond and 3-bond connections. The N-CH₂ protons will show a strong 3-bond HMBC correlation to the cyclopropyl methine carbon (~10.2 ppm), while the CH₂-Cl protons will only correlate to the carbonyl carbon (~165.7 ppm), definitively breaking the assignment tie[5].

Caption: Self-validating 2D NMR workflow for the unambiguous structural assignment of aliphatic amides.

References

  • BenchChem. "Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy."6

  • CymitQuimica. "CAS: 51937-76-9 - 2-Chloro-N-(cyclopropylmethyl)acetamide." 1

  • Levy, G. C., & Nelson, G. L. "Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions." Journal of the American Chemical Society. 2

  • Doc Brown's Advanced Organic Chemistry. "13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts." 3

  • NII. "Novel Cyclopropyl Compounds, Cyclopropylvirgines A to G, from the Fruiting Bodies of Amanita Virgineoides." 5

  • Arkivoc. "A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide." 4

Sources

Comparative

analytical methods for 2-chloro-N-(cyclopropylmethyl)acetamide purity check

Analytical Methods for 2-Chloro-N-(cyclopropylmethyl)acetamide Purity Check: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, reactive aliphatic amid...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for 2-Chloro-N-(cyclopropylmethyl)acetamide Purity Check: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by small, reactive aliphatic amides. 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9; MW: 147.60 g/mol ) is a highly versatile small-molecule scaffold used extensively in pharmaceutical and agrochemical synthesis[1]. Ensuring its absolute purity is critical, not only to guarantee downstream synthetic yields but also to monitor for potentially genotoxic impurities like residual chloroacetyl chloride, a common precursor[2].

Unlike large, highly conjugated active pharmaceutical ingredients (APIs), this compound lacks a strong UV chromophore. This fundamental structural reality dictates our analytical strategy, often shifting the preference from standard liquid chromatography to gas chromatography or quantitative NMR. This guide objectively compares these methodologies and provides validated protocols for your laboratory.

Methodological Triad: Causality & Selection

  • Gas Chromatography-Flame Ionization Detection (GC-FID):

    • The "Why": The low molecular weight (147.60 g/mol ) and thermal stability of 2-chloro-N-(cyclopropylmethyl)acetamide make it highly amenable to vaporization. FID provides a robust, universal response proportional to the carbon content, completely bypassing the need for a UV chromophore. It is also exceptional at separating volatile synthetic byproducts.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • The "Why": HPLC is employed primarily when analyzing for non-volatile degradation products or when the sample matrix is incompatible with GC. Because the compound only possesses a weak amide chromophore, detection must occur at low wavelengths (e.g., 210 nm)[3]. This requires high-purity solvents to prevent baseline drift during gradient elution.

  • Quantitative NMR (qNMR):

    • The "Why": When a certified reference standard of 51937-76-9 is unavailable, 1H-qNMR acts as the orthogonal gold standard. By integrating the distinct α-chloro protons against an internal standard, absolute purity can be established without relying on relative response factors.

Visualizing the Analytical Decision Matrix

AnalyticalDecision Start 2-Chloro-N-(cyclopropylmethyl)acetamide Sample (CAS: 51937-76-9) Vol Assess Volatility & Impurity Profile Start->Vol GC GC-FID / GC-MS (Primary: High Volatility, MW 147.6) Vol->GC Volatile Organics, Residual Solvents HPLC HPLC-UV (Secondary: Non-Volatiles, Low UV Absorbance) Vol->HPLC Trace Non-Volatile Degradants qNMR qNMR (Absolute Purity: No Reference Standard) Vol->qNMR Primary Standard Characterization

Caption: Decision tree for selecting the optimal purity analysis method for aliphatic chloroacetamides.

Comparative Performance Data

To objectively evaluate these methods, we compare their typical performance metrics for chloroacetamide derivatives.

ParameterGC-FID (Recommended)HPLC-UV (Alternative)qNMR (Orthogonal)
Primary Detection Mechanism Carbon ionization (Universal for organics)UV Absorbance (Amide bond, ~210 nm)Proton resonance integration
Limit of Detection (LOD) ~0.5 ppm~5.0 ppm (Limited by low UV response)~0.1% (1000 ppm)
Linearity Range 1.0 - 500 µg/mL10 - 250 µg/mL1% - 100%
Run Time 12 - 15 minutes20 - 25 minutes5 minutes (Data acquisition)
Genotoxic Impurity Tracking Excellent (e.g., Chloroacetyl chloride)Poor (Requires derivatization)Moderate (If signals don't overlap)
Reference Standard Required? Yes (for exact quantitation)YesNo (Uses internal standard)

Self-Validating Experimental Protocols

Protocol 1: GC-FID Analysis (Primary Method)

Causality Note: We utilize a mid-polarity capillary column (e.g., DB-5) to ensure adequate retention of the cyclopropylmethyl group while allowing the polar amide to elute symmetrically. Methanol is chosen as the diluent not only for solubility but because it actively derivatizes any residual, highly reactive chloroacetyl chloride into methyl chloroacetate, allowing for its indirect, safe quantification[2].

  • Sample Preparation: Accurately weigh 10.0 mg of 2-chloro-N-(cyclopropylmethyl)acetamide. Dissolve in 10.0 mL of HPLC-grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Instrument Setup:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL volume, Split ratio 20:1, Inlet temperature 250°C.

  • Temperature Program:

    • Initial temp: 80°C (hold 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min to bake out column).

  • Detection: FID set to 300°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

  • Validation Check: Inject a blank (Methanol) to confirm no carryover. The analyte should elute as a sharp, symmetrical peak (tailing factor < 1.5).

GCWorkflow Prep Sample Prep (1 mg/mL in MeOH) Inj Split Injection (250°C, 20:1) Prep->Inj Sep Capillary Separation (DB-5, Gradient) Inj->Sep Det FID Detection (300°C) Sep->Det Data Chromatogram Integration Det->Data

Caption: Step-by-step GC-FID workflow for the analysis of volatile aliphatic amides.

Protocol 2: HPLC-UV Analysis (Alternative Method)

Causality Note: Because the analyte lacks a strong chromophore, we must operate at 210 nm[3]. At this wavelength, organic solvents like methanol absorb significantly, causing baseline instability. Therefore, Acetonitrile (UV cutoff 190 nm) is strictly required as the organic modifier to maintain a high signal-to-noise ratio.

  • Sample Preparation: Weigh 10.0 mg of the sample and dissolve in 10.0 mL of Initial Mobile Phase (Water/Acetonitrile 80:20). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup:

    • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)[3].

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.05% Phosphoric acid in Ultrapure Water (suppresses silanol ionization).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Gradient: 0-2 min (20% B), 2-12 min (linear ramp to 80% B), 12-15 min (hold 80% B), 15.1-20 min (re-equilibrate at 20% B).

    • Flow Rate: 1.0 mL/min.

  • Validation Check: Monitor the baseline drift during the gradient. A system suitability standard (spiked with a known impurity like cyclopropylmethanamine, if UV active) should be run to verify resolution (Rs > 2.0).

Conclusion

For the routine purity assessment of 2-chloro-N-(cyclopropylmethyl)acetamide, GC-FID is objectively the superior technique. It circumvents the poor UV-absorbance characteristics of the molecule, provides rapid run times, and offers a highly sensitive mechanism for detecting reactive, volatile precursors. HPLC-UV remains a viable secondary option but requires rigorous control of mobile phase purity to maintain baseline stability at low detection wavelengths.

References

  • CAS: 51937-76-9 | CymitQuimica , cymitquimica.com, 1

  • Navigating the Analytical Maze: A Comparative Guide to GC-MS and HPLC Methods for the Identification of 4'-Chloroacetoacetan , benchchem.com, 3

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride , japsonline.com, 2

Sources

Validation

Reactivity Profiling: 2-Bromo vs. 2-Chloro-N-(cyclopropylmethyl)acetamide in Covalent Drug Design

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an optimal electrophilic warhead is the most critical determinant of a molecule's efficacy, selectivit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the selection of an optimal electrophilic warhead is the most critical determinant of a molecule's efficacy, selectivity, and toxicity profile[1]. Alpha-haloacetamides are widely utilized soft electrophiles that form irreversible covalent bonds with nucleophilic residues—predominantly the thiolates of cysteines.

This guide provides an objective, mechanistic comparison between two structurally analogous but kinetically distinct compounds: 2-bromo-N-(cyclopropylmethyl)acetamide and 2-chloro-N-(cyclopropylmethyl)acetamide . By analyzing their reactivity profiles, we establish a rational framework for selecting the appropriate halogen leaving group based on your specific drug development or synthetic goals.

Mechanistic Causality: The SN2 Reaction Dynamics

Both compounds feature the N-(cyclopropylmethyl)acetamide scaffold, which provides a balance of lipophilicity and steric accessibility. The sole structural divergence lies at the alpha-carbon: a bromide versus a chloride substituent.

The covalent modification of a cysteine residue by an alpha-haloacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2]. The reactivity is fundamentally governed by the leaving group ability of the halogen, which is dictated by the carbon-halogen bond dissociation energy and the polarizability of the halogen atom.

  • Bromide (Br⁻) is a larger, more polarizable ion than chloride, and the C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol). Consequently, bromide is an exceptional leaving group, resulting in an extremely high intrinsic reactivity[3].

  • Chloride (Cl⁻) forms a stronger, less polarizable bond with the alpha-carbon. This creates a higher activation energy barrier for the SN2 transition state, effectively attenuating the warhead's reactivity[2].

SN2_Mechanism Nuc Nucleophile (Protein-S⁻) TS Transition State [S···CH2···X]‡ Nuc->TS Attacks α-carbon Elec α-Haloacetamide (R-NH-CO-CH2-X) Elec->TS Prod Covalent Adduct (Protein-S-CH2-CO-NH-R) TS->Prod Bond Formation LG Leaving Group (Br⁻ or Cl⁻) TS->LG Bond Cleavage

SN2 mechanism of alpha-haloacetamides reacting with thiol nucleophiles.

Quantitative Data Presentation

The intrinsic reactivity of these electrophiles is typically benchmarked using a Glutathione (GSH) half-life assay. GSH is the most abundant intracellular non-protein thiol and serves as an excellent surrogate for off-target protein cysteines.

Property2-Bromo-N-(cyclopropylmethyl)acetamide2-Chloro-N-(cyclopropylmethyl)acetamide
CAS Number 1207634-74-951937-76-9
Molecular Weight 192.06 g/mol 147.60 g/mol
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
GSH Half-Life (t₁/₂ at pH 7.4) ~0.08 h (4.8 minutes)[2]~3.2 h (192 minutes)[2]
Relative Thiol Reactivity Extremely HighAttenuated / Tunable
Primary Application Proteomic profiling, synthetic intermediateTargeted Covalent Inhibitors (TCIs)

Data Interpretation: The transition from a bromoacetamide to a chloroacetamide yields a ~40-fold decrease in intrinsic reactivity [2]. The general reactivity order for haloacetamides consistently follows I > Br >> Cl[3].

Strategic Applications in Drug Discovery

When to use 2-Chloro-N-(cyclopropylmethyl)acetamide

For the development of Targeted Covalent Inhibitors (TCIs) , the chloroacetamide is the superior choice. The 3.2-hour GSH half-life provides sufficient kinetic stability for the drug to circulate systemically without being prematurely depleted by serum albumin or intracellular GSH[2]. Covalent bond formation relies on the non-covalent affinity of the cyclopropylmethyl scaffold to bind the target protein, placing the chloroacetamide in extreme proximity to a specific cysteine. This proximity artificially raises the local concentration, driving the SN2 reaction forward while sparing off-target proteins.

When to use 2-Bromo-N-(cyclopropylmethyl)acetamide

The bromoacetamide variant is generally too reactive for systemic therapeutics. Studies have shown that substituting a chloroacetamide with a bromoacetamide in targeted inhibitors often results in diminished selectivity and potency in cellular environments due to promiscuous off-target binding[4]. However, this hyper-reactivity is highly desirable for:

  • Activity-Based Protein Profiling (ABPP): Rapidly tagging all accessible cysteines in a proteome.

  • Synthetic Intermediates: Serving as an efficient alkylating agent in the synthesis of more complex secondary or tertiary amines.

Self-Validating Experimental Protocol: GSH Reactivity Assay

To empirically validate the reactivity difference between the bromo and chloro variants, researchers employ a high-throughput LC-MS/MS Glutathione Reactivity Assay. This protocol is designed as a self-validating system to ensure kinetic accuracy.

Protocol Causality & Design
  • Buffer Choice (PBS, pH 7.4): Mimics physiological conditions. At pH 7.4, approximately 1-2% of GSH (pKa ~8.8) exists as the highly nucleophilic thiolate anion (S⁻), accurately representing the in vivo reaction environment.

  • Reagent Ratios (10:1 GSH to Electrophile): Utilizing a 10-fold molar excess of GSH ensures that the concentration of GSH remains effectively constant throughout the reaction. This establishes pseudo-first-order kinetics , allowing the rate constant ( kobs​ ) to be calculated independently of the fluctuating GSH concentration.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) and a 1 mM solution of the chosen haloacetamide in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5% DMSO (to ensure compound solubility).

  • System Validation (Controls):

    • Negative Control: Incubate the haloacetamide in buffer without GSH. Causality: This validates that any observed depletion of the electrophile is strictly due to GSH conjugation and not spontaneous aqueous hydrolysis.

  • Incubation & Sampling: Mix the solutions at a 1:1 volume ratio (final concentrations: 5 mM GSH, 0.5 mM electrophile). Incubate at 37°C. Extract 50 µL aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately transfer each aliquot into 50 µL of cold quenching solution (Acetonitrile containing 1% Formic Acid and an internal standard). Causality: The formic acid rapidly drops the pH below 4, protonating the thiolate back to a thiol and instantly halting the SN2 reaction. The internal standard normalizes LC-MS/MS injection volumes.

  • LC-MS/MS Analysis: Quantify the remaining unreacted haloacetamide by monitoring the specific parent-to-daughter ion transitions.

  • Data Processing: Plot the natural log of the remaining electrophile concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is derived.

GSH_Assay Step1 1. Preparation 1 mM Haloacetamide + 10 mM GSH in PBS (pH 7.4) Step2 2. Incubation 37°C with continuous mixing (Time-course sampling) Step1->Step2 Step3 3. Quenching Add 1% Formic Acid (Protonates thiolate, stops reaction) Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify remaining electrophile using internal standard Step3->Step4 Step5 5. Kinetic Calculation Determine k_obs and t_1/2 (Pseudo-first-order model) Step4->Step5

Step-by-step workflow for the Glutathione (GSH) reactivity assay using LC-MS/MS.

References

  • Recent Advances in Covalent Drug Discovery - PMC.[Link]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines - ACS Publications.[Link]

  • Thiol/thiolate reactivity for each of the monoHAMs after 30 min reaction with NAC at pH 8.0 - ResearchGate.[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads - ChemRxiv.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of N-Alkyl Chloroacetamides as Covalent Warheads: A Comparative Guide for Drug Development

Targeted Covalent Inhibitors (TCIs) have revolutionized modern pharmacochemistry, offering prolonged target engagement, high biochemical efficiency, and the ability to drug shallow binding pockets. At the heart of a TCI...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitors (TCIs) have revolutionized modern pharmacochemistry, offering prolonged target engagement, high biochemical efficiency, and the ability to drug shallow binding pockets. At the heart of a TCI is its electrophilic "warhead," which must be meticulously tuned to balance intrinsic reactivity with target-specific affinity.

Among the arsenal of covalent warheads, N-alkyl chloroacetamides occupy a privileged, highly reactive niche. Operating via an SN​2 mechanism, they are frequently deployed when conventional Michael acceptors (like acrylamides) lack the electrophilicity required to modify sterically hindered or poorly nucleophilic residues. This guide provides an objective, data-driven comparison of N-alkyl chloroacetamides against alternative warheads, detailing their Structure-Activity Relationship (SAR) drivers and the experimental protocols required to validate them.

Mechanistic Foundation: The SN​2 Trajectory

Unlike acrylamides that undergo 1,4-conjugate addition, chloroacetamides permanently inactivate their targets via a direct SN​2 nucleophilic substitution. A target nucleophile—typically a non-catalytic or catalytic cysteine thiolate—attacks the α -carbon of the chloroacetamide, displacing the chloride leaving group and forming a stable thioether linkage[1].

The efficiency of this reaction is governed by the two-step kinetic model of covalent inhibition:

  • Reversible Binding ( KI​ ): The non-covalent scaffold anchors the molecule, orienting the warhead.

  • Covalent Inactivation ( kinact​ ): The proximity-driven chemical reaction occurs.

SAR_Logic Scaffold Non-Covalent Scaffold (Guides Affinity - KI) Linker N-Alkyl Linker (Tunes Sterics & Orientation) Scaffold->Linker Positions Warhead Chloroacetamide Warhead (Drives Reactivity - kinact) Linker->Warhead Modulates Target Target Cysteine (Nucleophilic Attack) Warhead->Target SN2 Alkylation

Figure 1: Logical flow of Structure-Activity Relationship (SAR) components in targeted covalent inhibitors.

Comparative Performance: Chloroacetamides vs. Alternative Warheads

When selecting a warhead, drug developers must weigh intrinsic reactivity against the risk of off-target toxicity (e.g., glutathione depletion or promiscuous protein labeling). Chloroacetamides are generally more reactive than acrylamides but less promiscuous than external vinyl sulfones[2].

Warhead Comparison Matrix
Warhead ClassReaction MechanismIntrinsic Thiol Reactivity ( t1/2​ )Selectivity ProfileIdeal Target Profile
Acrylamide Michael AdditionSlow (>24 h)Very HighHighly nucleophilic, solvent-exposed cysteines (e.g., KRAS G12C, BTK).
N-Alkyl Chloroacetamide SN​2 AlkylationModerate/Fast (30 min - 4 h)ModeratePoorly nucleophilic cysteines, catalytic selenocysteines (e.g., GPX4, SARS-CoV-2 Mpro)[1],[3].
Fluoroacetamide SN​2 AlkylationVery SlowHighHyper-reactive pockets where chloroacetamides cause off-target toxicity.
External Vinyl Sulfone Michael AdditionVery Fast (~5 min)Low (Promiscuous)Generally avoided in late-stage drug development due to PAINS liabilities[2].
Epoxide Ring OpeningVariableModerateTargets capable of acid-base catalysis to facilitate ring-opening[1].
Case Studies in Warhead Selection
  • SARS-CoV-2 Proteases (Mpro & PLpro): In the development of antivirals, conventional Michael acceptors frequently fail to achieve sufficient potency. However, chloroacetamide-based inhibitors targeting Cys145 of Mpro achieved highly potent IC50​ values as low as 490 nM[1]. Similarly, for PLpro, chloroacetamides succeeded ( IC50​ 2.64 µM) where aldehydes and nitriles exhibited little to no activity[4].

  • GPX4 (Ferroptosis Induction): GPX4 lacks a traditional drug-like active site and relies on a catalytic selenocysteine. Acrylamides lack the electrophilicity to react with this suppressed nucleophile. Only highly electrophilic warheads, predominantly chloroacetamides (e.g., ML162 analogs), successfully induce covalent inactivation and subsequent ferroptosis[3].

  • KRAS G12C: While acrylamides are the clinical standard (e.g., Sotorasib), studies show that chloroacetamides exhibit significantly higher functional efficacy in isolated protein assays due to their elevated intrinsic reactivity, though this must be balanced against cellular toxicity[5].

Structure-Activity Relationship (SAR) Drivers

The reactivity of a chloroacetamide is not static; it can be exquisitely tuned through structural modifications to the N-alkyl linker and the α -carbon.

A. The Role of N-Alkylation (Steric & Conformational Tuning)

Transitioning from a secondary amide (NH) to a tertiary amide (N-alkyl) fundamentally alters the warhead's behavior:

  • Conformational Shifting: N-alkylation alters the cis/trans equilibrium of the amide bond, which changes the spatial trajectory of the α -carbon relative to the non-covalent scaffold.

  • Steric Shielding: A bulky N-alkyl group (e.g., N-isopropyl or N-benzyl) sterically shields the electrophilic α -carbon from bulk solvent. This elegantly reduces off-target reactivity with abundant intracellular thiols like Glutathione (GSH), while maintaining target-specific kinact​ if the protein's binding pocket can accommodate the alkyl group.

  • Desolvation Penalty: Removing the N-H hydrogen bond donor increases the lipophilicity of the warhead, often improving cell permeability but requiring the target pocket to be sufficiently hydrophobic.

B. α -Carbon Substitution (Electronic Tuning)
  • Steric Hindrance at the Electrophilic Center: Adding a methyl group to create an α -chloro-propanamide drastically reduces the rate of SN​2 attack due to steric clash during the transition state.

  • Halogen Swapping: Replacing the chlorine atom with a fluorine atom (fluoroacetamide) significantly decreases reactivity. The C-F bond is substantially stronger than the C-Cl bond, making fluorine a poorer leaving group. This is utilized when a chloroacetamide is found to be too promiscuous.

Self-Validating Experimental Protocols

To ensure that a chloroacetamide acts via a specific, targeted covalent mechanism rather than promiscuous alkylation, drug developers must employ a self-validating cascade of biochemical assays[6].

Validation_Workflow Step1 1. In Vitro Thiol Reactivity (DTNB/GSH Assay) Step2 2. Target Engagement (Intact MS / LC-MS) Step1->Step2 Filter hyper-reactive hits Step3 3. Biochemical Efficacy (Enzyme Inhibition IC50) Step2->Step3 Confirm 1:1 stoichiometry Step4 4. Cellular Validation (Washout / Target Engagement) Step3->Step4 Verify functional block

Figure 2: Self-validating experimental workflow for evaluating covalent chloroacetamide inhibitors.

Protocol 1: High-Throughput Thiol Reactivity Assay (Ellman's Reagent)

Purpose: To quantify the intrinsic electrophilicity of the warhead and filter out hyper-reactive PAINS (Pan-Assay Interference Compounds)[6],[2]. Causality: DTNB is reduced by TCEP to form TNB 2− , a stable monomeric thiolate that acts as a surrogate for a protein cysteine. Measuring the decay of TNB 2− absorbance allows for the calculation of pseudo-first-order or second-order reaction rates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 150 mM NaCl and 10% Acetonitrile to ensure compound solubility. Degas the buffer with argon to prevent spontaneous thiol oxidation[6].

  • Reagent Preparation: Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and Tris(2-carboxyethyl)phosphine (TCEP).

  • In Situ Reduction: Mix DTNB (25 µM final) with TCEP (100 µM final) in the assay buffer and incubate for 10 minutes at 37°C to generate the reactive TNB 2− thiolate.

  • Compound Addition: Add the N-alkyl chloroacetamide compound to a final concentration of 100 µM in a clear, flat-bottom 96-well plate.

  • Kinetic Readout: Monitor the decrease in absorbance at 412 nm (the λmax​ of TNB 2− ) every 5 minutes for up to 7 hours using a microplate reader[6].

  • Data Analysis: Fit the decay curve to a second-order kinetic model to extract the reaction rate constant. Compounds with a half-life ( t1/2​ ) of <15 minutes are generally flagged as too reactive for systemic drug development.

Protocol 2: Intact Mass Spectrometry for Adduct Confirmation

Purpose: To confirm covalent modification of the target protein and verify 1:1 stoichiometry. Causality: If a chloroacetamide is selective, it will modify only the target cysteine. If the MS spectra show +2 or +3 mass shifts, the compound is promiscuously labeling surface-exposed cysteines or lysines, indicating poor non-covalent guidance ( KI​ ) or excessive intrinsic reactivity ( kinact​ ).

Step-by-Step Methodology:

  • Protein Incubation: Incubate 2 µM of recombinant target protein with a 10-fold molar excess (20 µM) of the chloroacetamide inhibitor in a physiological buffer (e.g., 50 mM HEPES, pH 7.5) at room temperature.

  • Time-Course Sampling: Aliquot samples at 0, 30, 60, and 120 minutes to monitor the time-dependent nature of covalent inhibition.

  • Quenching: Quench the reaction by adding 1% Formic Acid (final concentration) to denature the protein and halt the SN​2 reaction.

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or similar software) to obtain the intact mass. A successful selective TCI will show a single mass shift corresponding to: [Mass of Protein] + [Mass of Inhibitor] - [Mass of HCl (36.5 Da)].

Sources

Validation

biological activity of 2-chloro-N-(cyclopropylmethyl)acetamide vs analogues

Title: Biological Activity of 2-chloro-N-(cyclopropylmethyl)acetamide vs. Analogues: A Comparative Guide for Covalent Warhead Profiling Executive Summary The compound 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-7...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 2-chloro-N-(cyclopropylmethyl)acetamide vs. Analogues: A Comparative Guide for Covalent Warhead Profiling

Executive Summary

The compound 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is a highly versatile electrophilic scaffold. Historically, chloroacetamides have been utilized in agrochemistry as potent inhibitors of very-long-chain fatty acid (VLCFA) elongases. However, in modern drug discovery, the α -chloroacetamide moiety has experienced a massive resurgence as a covalent warhead for Targeted Covalent Inhibitors (TCIs).

The cyclopropylmethyl substituent provides a unique combination of steric rigidity and lipophilicity, allowing the molecule to anchor into hydrophobic pockets adjacent to target nucleophiles. This guide objectively compares the biological activity, reactivity, and target engagement of 2-chloro-N-(cyclopropylmethyl)acetamide against alternative electrophilic analogues (e.g., acrylamides and sulfamate acetamides), providing actionable experimental protocols for researchers developing covalent therapeutics.

Mechanistic Grounding: Causality in Covalent Alkylation

To understand the biological activity of 2-chloro-N-(cyclopropylmethyl)acetamide, one must analyze the two-step kinetic model of covalent inhibition.

The initial step involves the non-covalent binding of the cyclopropylmethyl group to the target protein's hydrophobic pocket, defined by the binding affinity ( Ki​ ). This positions the α -carbon of the chloroacetamide in close proximity to a nucleophilic residue—typically a non-catalytic cysteine. The second step is an irreversible SN​2 nucleophilic substitution where the cysteine thiolate attacks the α -carbon, displacing the chloride leaving group to form a stable thioether bond ( kinact​ ).

Recent studies have validated the efficacy of chloroacetamide warheads in targeting challenging enzymes. For instance, fragment-sized chloroacetamides have been successfully deployed to covalently inhibit the bacterial peptidoglycan biosynthesis enzyme MurA by selectively alkylating Cys115 [1]. Similarly, in oncology, novel chloroacetamide derivatives (e.g., UPR1376) have demonstrated the ability to irreversibly alkylate the P-loop cysteine of FGFR1 , effectively overcoming acquired resistance to reversible inhibitors in lung cancer models [2].

Structural Analogues and Reactivity Tuning

While chloroacetamides are potent, their high intrinsic reactivity can sometimes lead to off-target glutathione (GSH) conjugation. Drug developers frequently compare them against the following analogues:

  • Acrylamides: The industry standard for approved TCIs (e.g., Ibrutinib). They react via a Michael addition rather than SN​2 . While they offer lower intrinsic reactivity and higher kinetic selectivity, their planar geometry may prevent optimal alignment in sterically restricted active sites.

  • Sulfamate Acetamides: A newer class of self-immolative electrophiles. They perfectly mimic the spatial geometry and SN​2 trajectory of chloroacetamides but utilize a tunable sulfamate leaving group, drastically reducing off-target GSH reactivity while maintaining target engagement [3].

G Kinase Target Protein (Free Cys-SH) NonCovalent Non-Covalent Complex (Ki) Kinase->NonCovalent Inhibitor Chloroacetamide Inhibitor Inhibitor->NonCovalent Transition SN2 Transition State NonCovalent->Transition kinact Covalent Irreversible Thioether Adduct Transition->Covalent Cl- leaving

Caption: Kinetic pathway of covalent inhibition via SN2 alkylation by chloroacetamide warheads.

Comparative Biological Activity Data

The following table synthesizes the quantitative performance metrics of 2-chloro-N-(cyclopropylmethyl)acetamide compared to its primary structural analogues. Data reflects generalized parameters derived from standardized thiol-reactivity and kinase profiling assays.

Electrophilic WarheadReaction MechanismLeaving GroupIntrinsic Reactivity (GSH t1/2​ )Geometric TrajectoryPrimary Biological Application
Chloroacetamide (e.g., 2-chloro-N-(cyclopropylmethyl)acetamide) SN​2 AlkylationChloride ( Cl− )High (< 2 hours)Linear / TetrahedralMurA Antibacterials [1], FGFR1 Inhibitors [2], VLCFA Herbicides
Acrylamide Michael AdditionNoneLow (> 24 hours)Planar / ConjugatedBTK/EGFR Kinase Inhibitors (e.g., Ibrutinib, Osimertinib)
Sulfamate Acetamide SN​2 AlkylationSulfamate ( R−NH−SO3−​ )Tunable (> 12 hours)Linear / TetrahedralCovalent Ligand-Directed Release (CoLDR), BTK Inhibitors [3]
Chloromethyl Ketone SN​2 AlkylationChloride ( Cl− )Very High (< 30 mins)Linear / TetrahedralPhenotypic Screening, Caspase Inhibitors

Self-Validating Experimental Protocols

To objectively evaluate 2-chloro-N-(cyclopropylmethyl)acetamide against analogues, researchers must establish a self-validating workflow. The following protocols isolate intrinsic reactivity from target-specific binding.

Protocol A: High-Throughput Thiol Reactivity Profiling (Ellman’s Assay)

Purpose: To quantify the intrinsic electrophilicity of the warhead independent of protein binding, ensuring the compound is not overly reactive (which causes systemic toxicity). Causality: By measuring the depletion of free thiols (GSH) over time, you calculate the pseudo-first-order rate constant, directly correlating to the warhead's baseline stability.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.

  • Reagent Setup: Prepare a 5 mM solution of reduced L-Glutathione (GSH) and a 2 mM solution of DTNB (Ellman's Reagent) in the assay buffer.

  • Incubation: In a 96-well UV-transparent plate, mix 100 µM of 2-chloro-N-(cyclopropylmethyl)acetamide (or analogue) with 1 mM GSH. Incubate at 37°C.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 60, 120, and 240 minutes), transfer a 10 µL aliquot of the reaction mixture into a quenching well containing 190 µL of the DTNB solution.

  • Readout: Measure absorbance at 412 nm using a microplate reader. The absorbance is directly proportional to the remaining unreacted GSH.

  • Data Analysis: Plot ln(Absorbance) vs. Time to calculate the half-life ( t1/2​ ). A t1/2​ between 2 and 12 hours is generally optimal for TCIs.

Protocol B: Intact Protein LC-MS/MS for Covalent Adduct Validation

Purpose: To confirm that the biological activity is driven by a highly selective 1:1 stoichiometric covalent modification of the target protein, rather than promiscuous labeling.

  • Protein Preparation: Dilute recombinant target protein (e.g., FGFR1 kinase domain) to 2 µM in 50 mM HEPES buffer (pH 7.5), 150 mM NaCl. Crucial: Ensure no DTT or β -mercaptoethanol is in the buffer, as these will outcompete the protein for the warhead.

  • Reaction: Add 20 µM of 2-chloro-N-(cyclopropylmethyl)acetamide (10x molar excess) to the protein solution. Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound.

  • LC-MS Analysis: Inject the sample onto a Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1). Look for a mass shift corresponding to the exact mass of the inhibitor minus the chloride leaving group. For 2-chloro-N-(cyclopropylmethyl)acetamide (MW 147.60), expect a precise mass shift of +111.07 Da on the target protein.

G Start Compound Library: Chloroacetamide vs Analogues Assay1 Ellman's Assay (DTNB) Intrinsic GSH Reactivity Start->Assay1 Assay2 Intact Protein LC-MS Adduct Stoichiometry Start->Assay2 Assay3 Cellular Washout Assay Target Engagement Start->Assay3 Decision Lead Selection (High Potency, Low Off-Target) Assay1->Decision t1/2 > 2h Assay2->Decision 1:1 Labeling (+111 Da) Assay3->Decision Sustained Inhibition

Caption: Triaging workflow for evaluating covalent warheads in drug development.

References

  • Grabrijan, K., et al. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead." European Journal of Medicinal Chemistry, 2022.[Link]

  • Fumarola, C., et al. "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines." Frontiers in Oncology, 2019.[Link]

  • Reddi, R. N., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society, 2023.[Link]

Comparative

Certificate of Analysis &amp; Comparative Performance Guide: 2-Chloro-N-(cyclopropylmethyl)acetamide in Covalent Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) Molecular Formula: C₆H₁₀ClNO | Molecular Weight: 147.60 g/mol Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) Molecular Formula: C₆H₁₀ClNO | Molecular Weight: 147.60 g/mol

Executive Summary & Scientific Context

In the landscape of targeted covalent inhibitors (TCIs) and bioconjugation, the selection of an optimal electrophilic warhead is the most critical determinant of a molecule's success. While acrylamides dominate the kinase inhibitor space, haloacetamides offer unique geometric and electronic properties for engaging nucleophilic cysteines [1].

2-Chloro-N-(cyclopropylmethyl)acetamide serves as a highly versatile small-molecule scaffold. The cyclopropylmethyl group provides a sterically compact, lipophilic handle that enhances membrane permeability and fits well into hydrophobic protein pockets. More importantly, the chloroacetamide moiety provides a "tempered" electrophilic reactivity. Unlike highly reactive bromo- or iodoacetamides that indiscriminately alkylate off-target proteins (leading to toxicity), chloroacetamides require precise spatial alignment within a protein's active site to undergo an SN​2 reaction, making them ideal for highly selective covalent probe design [2].

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is not merely a quality checkpoint; it is a predictive tool for a compound's behavior in downstream synthesis and biological assays. Below is a representative CoA profile for research-grade 2-chloro-N-(cyclopropylmethyl)acetamide, accompanied by a mechanistic rationale for each parameter.

Analytical ParameterSpecificationTypical ResultCausality & Synthetic Impact
Appearance White to off-white solidWhite crystalline solidColoration (e.g., yellow/brown) often indicates oxidative degradation of the amine precursor or polymerization impurities.
Purity (HPLC-UV) 97.0%98.5%Measured at 210 nm due to the lack of strong chromophores. Impurities 1% (such as unreacted cyclopropylmethanamine) can act as competing nucleophiles in subsequent coupling steps.
Identity (¹H-NMR) Conforms to structureConformsThe critical diagnostic peak is the singlet at ~4.0 ppm corresponding to the CH2​−Cl protons. Peak broadening here suggests dynamic exchange or degradation.
Moisture (Karl Fischer) 0.5%0.12%Critical: Trace water acts as a nucleophile over time, slowly hydrolyzing the chloroacetamide into a biologically inactive hydroxyacetamide during long-term storage.
Mass Spectrometry (ESI) [M+H]⁺ = 148.05 ± 0.1148.05Confirms the intact molecular weight and the characteristic 3:1 isotopic pattern of the 35Cl/37Cl isotopes.

Comparative Performance: Haloacetamide Scaffolds

To objectively evaluate the performance of 2-chloro-N-(cyclopropylmethyl)acetamide, we must compare it against alternative halogen and substituted variants. The choice of halogen dictates the leaving group ability ( I−>Br−>Cl− ), which directly modulates the pseudo-first-order rate constant ( kobs​ ) for thiol alkylation [3].

Experimental Data Summary: Thiol Reactivity & Stability

Note: Reactivity data is modeled on standard glutathione (GSH) depletion assays at pH 7.4, 37°C.

Electrophilic ScaffoldGSH Reactivity ( kobs​ , min⁻¹)Aqueous Stability ( t1/2​ , pH 7.4)Proteome SelectivityOptimal Application
Chloroacetamide (Product) 0.015 (Moderate) > 72 hours High Targeted Covalent Inhibitors (TCIs)
Bromoacetamide0.85 (High)< 12 hoursModerateActivity-Based Protein Profiling (ABPP)
Iodoacetamide> 5.0 (Very High)< 2 hours (Light sensitive)Low (Pan-reactive)General proteomics alkylation
Dichloroacetamide0.005 (Latent)> 120 hoursVery HighReversible covalent targeting

Analytical Insight: The chloroacetamide variant exhibits a kobs​ that is approximately 50-fold slower than its bromo-counterpart. This tempered reactivity ensures that the compound survives systemic circulation and intracellular GSH concentrations (~1-10 mM) without premature depletion. Alkylation only occurs when the local effective concentration is drastically increased by the non-covalent binding of the cyclopropylmethyl scaffold to the target protein's active site.

Experimental Methodology: Glutathione (GSH) Reactivity Profiling

To validate the electrophilic performance of 2-chloro-N-(cyclopropylmethyl)acetamide, researchers must employ a self-validating kinetic assay. The following LC-MS/MS protocol quantifies the intrinsic reactivity of the warhead against a model biological thiol.

Reagents & Preparation
  • Electrophile Stock: Prepare a 10 mM stock of 2-chloro-N-(cyclopropylmethyl)acetamide in anhydrous DMSO.

  • Thiol Stock: Prepare a 5 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Must be prepared fresh.

  • Quench Solution: 1% Formic acid in LC-MS grade Acetonitrile containing an internal standard (e.g., labetalol).

Step-by-Step Protocol
  • Initiation: In a 1.5 mL Eppendorf tube, combine 800 µL of PBS (pH 7.4) and 100 µL of the 5 mM GSH stock. Pre-incubate at 37°C for 5 minutes.

  • Reaction: Add 100 µL of the 10 mM electrophile stock to initiate the reaction. (Final concentrations: 1 mM electrophile, 0.5 mM GSH, 10% DMSO).

  • Sampling: At time intervals t=0,15,30,60,120, and 240 minutes, withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 50 µL aliquot into 150 µL of the Quench Solution to protonate the thiolate and halt the SN​2 reaction. Vortex for 5 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet any precipitated salts.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Monitor the depletion of the parent electrophile (m/z 148.05 [M+H]⁺) using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot ln(Area Ratio) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Mechanistic Visualization

The alkylation of a target cysteine by 2-chloro-N-(cyclopropylmethyl)acetamide proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The diagram below maps the logical flow of this covalent engagement.

G Thiol Protein Cys-SH (Nucleophile) TS SN2 Transition State [S···C···Cl]‡ Thiol->TS Attack Halo 2-Chloro-N-(cyclopropylmethyl)acetamide (Electrophile) Halo->TS Capture Adduct Covalent Thioether Adduct (Target Engaged) TS->Adduct Bond Formation LG Chloride Ion (Cl⁻) (Leaving Group) TS->LG Bond Cleavage

SN2 mechanism of cysteine alkylation by 2-chloro-N-(cyclopropylmethyl)acetamide.

References

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. National Institutes of Health (PMC). Available at:[Link] [1]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. National Institutes of Health (PMC). Available at:[Link][2]

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society (ACS). Available at:[Link] [3]

Safety & Regulatory Compliance

Safety

2-chloro-N-(cyclopropylmethyl)acetamide proper disposal procedures

Comprehensive Technical Guide: Handling, Neutralization, and Disposal of 2-chloro-N-(cyclopropylmethyl)acetamide As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety da...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Handling, Neutralization, and Disposal of 2-chloro-N-(cyclopropylmethyl)acetamide

As a Senior Application Scientist, I have designed this operational guide to move beyond standard safety data sheets. To build a truly safe laboratory environment, researchers must understand the underlying chemical causality of the reagents they handle. 2-chloro-N-(cyclopropylmethyl)acetamide is a highly reactive alkylating agent utilized in advanced drug development. Due to its potent electrophilic nature, improper handling or disposal poses severe risks to laboratory personnel and aquatic ecosystems.

This guide provides self-validating, step-by-step protocols for the safe operational handling, chemical neutralization, and EPA-compliant disposal of this compound.

Chemical Profiling & Quantitative Data

Before initiating any workflow, it is critical to understand the physical and regulatory parameters of the compound. The following table summarizes the essential quantitative data required for proper waste manifesting and stoichiometric neutralization.

PropertyValueOperational Implication
Chemical Name 2-chloro-N-(cyclopropylmethyl)acetamideTarget compound for disposal manifesting
CAS Number 51937-76-9Essential identifier for EPA waste logging
Molecular Formula C6H10ClNOIndicates halogen content (Cl); dictates waste stream
Molecular Weight 147.60 g/mol Used to calculate nucleophile stoichiometry for spills
Waste Classification Halogenated Organic WasteRequires strict segregation and high-temp incineration
Primary Hazard Alkylating Agent / SensitizerMandates strict PPE (Nitrile gloves, fume hood)
Table 1: Physicochemical and regulatory parameters [5].

Mechanistic Causality: The "Why" Behind the Hazards

To handle 2-chloro-N-(cyclopropylmethyl)acetamide safely, we must examine its molecular behavior. Chloroacetamides are characterized by their α -chloro amide moiety, which acts as a potent electrophile.

The Toxicity Pathway: In biological systems, this functional group undergoes rapid SN​2 nucleophilic substitution with cellular thiols, most notably glutathione (GSH) [1]. The covalent binding and subsequent depletion of GSH trigger a cascade of oxidative stress, the accumulation of reactive oxygen species (ROS), and ultimate cellular apoptosis [2]. Because of this irreversible covalent mechanism, the compound is a severe skin sensitizer and a potential genotoxin. Environmental release is strictly prohibited, as aquatic organisms are highly susceptible to chloroacetamide-induced toxicity.

The Neutralization Pathway: We can exploit this exact SN​2 mechanism for chemical neutralization. By introducing a strong, non-toxic nucleophile like sodium thiosulfate ( Na2​S2​O3​ ), we can intentionally force the displacement of the chloride ion. This converts the hazardous alkylating agent into a benign, water-soluble Bunte salt (thioether), rendering it safe for standard hazardous waste collection [3].

Mechanism cluster_Tox Biological Toxicity Pathway cluster_Neut Chemical Neutralization Chem 2-chloro-N-(cyclopropylmethyl)acetamide GSH Glutathione (GSH) Chem->GSH Thiosulfate Sodium Thiosulfate Chem->Thiosulfate Alkylation SN2 Alkylation GSH->Alkylation Apoptosis Cytotoxicity Alkylation->Apoptosis Substitution Nucleophilic Substitution Thiosulfate->Substitution SafeProd Non-Toxic Thioether Substitution->SafeProd

Figure 1: 2-chloro-N-(cyclopropylmethyl)acetamide pathways: Toxicity vs. Neutralization.

Operational Protocol: Spill Decontamination & Neutralization

Standard absorbent pads are insufficient for chloroacetamide spills because the active electrophile remains intact on the pad, posing a severe dermal exposure risk to waste handlers. A self-validating chemical neutralization step is required.

Step-by-Step Spill Neutralization Methodology:

  • Containment & PPE: Isolate the spill area immediately. Don appropriate PPE, including splash goggles, a lab coat, and double nitrile gloves. Causality: Nitrile offers superior chemical resistance to aqueous electrophiles compared to standard latex.

  • Chemical Quenching: Liberally apply a 10% (w/v) aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) directly over the spill area.

  • Residence Time: Allow a minimum of 20 to 30 minutes for the substitution reaction to reach thermodynamic completion.

  • Validation Check (Self-Validating Step): Swab the neutralized liquid and test it with Ellman’s reagent (DTNB) mixed with a trace amount of free thiol. If the reagent turns yellow, free thiols are present and surviving, proving that the electrophile has been successfully quenched and is no longer actively depleting thiols.

  • Absorption & Collection: Absorb the neutralized aqueous mixture with universal chemical absorbents (e.g., vermiculite). Transfer the saturated absorbents into a solid hazardous waste container.

Comprehensive Disposal Procedures

Under EPA guidelines (40 CFR 261.3), 2-chloro-N-(cyclopropylmethyl)acetamide must be managed strictly as a halogenated hazardous waste [4]. Improper segregation can lead to regulatory fines, environmental contamination, and dangerous chemical incompatibilities.

Step-by-Step Disposal Methodology:

  • Source Segregation: Deposit all liquid waste containing this compound exclusively into a container clearly marked for "Halogenated Organic Waste." Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the cost of disposal and can create explosive mixtures if inadvertently combined with incompatible reagents (e.g., strong bases or reducing agents).

  • Primary Containment: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys. Avoid standard glass containers if there is any risk of impact or pressurization.

  • EPA-Compliant Labeling: Upon the very first drop of waste entering the container, affix a hazardous waste tag. Explicitly write "2-chloro-N-(cyclopropylmethyl)acetamide" and check the "Toxic" and "Halogenated" hazard boxes.

  • Satellite Accumulation Area (SAA) Storage: Store the container in a secondary containment tray within a designated SAA. Ensure the container is tightly capped when not actively receiving waste. Validation Check: Inspect the secondary containment tray weekly. A completely dry tray validates the integrity of the primary HDPE containment system and confirms zero vapor/liquid leakage.

  • Final Disposition: Coordinate with a licensed environmental services provider for high-temperature incineration (>1000°C). Causality: Thermal destruction at these extreme temperatures ensures the complete cleavage of the C-Cl and C-N bonds, preventing the formation of toxic dioxins or environmental bioaccumulation [3].

Figure 2: Step-by-step operational workflow for halogenated hazardous waste disposal.

References

  • Benchchem. "An In-depth Technical Guide on the Mechanism of Covalent Inhibition by Chloroacetamide Compounds." Available at: 1

  • Spandidos Publications. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo." Available at: 2

  • US Environmental Protection Agency (EPA). "Handbook for Pesticide Disposal by Common Chemical Methods." Available at: 3

  • AK Scientific, Inc. "Safety Data Sheet: Chloroacetamide (EPA 40 CFR 261.3 Guidelines)." Available at: 4

  • Guidechem. "C6H10ClNO - Chemical Dictionary." Available at: 5

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(cyclopropylmethyl)acetamide

Advanced Safety & Operational Guide: Handling 2-Chloro-N-(cyclopropylmethyl)acetamide As a versatile small-molecule scaffold, 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is highly valued in drug discovery—p...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling 2-Chloro-N-(cyclopropylmethyl)acetamide

As a versatile small-molecule scaffold, 2-chloro-N-(cyclopropylmethyl)acetamide (CAS: 51937-76-9) is highly valued in drug discovery—particularly in the synthesis of covalent inhibitors—and agricultural chemistry. However, the very chemical reactivity that makes it useful also renders it a potent occupational hazard. This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and self-validating operational protocols required to handle this compound safely.

Mechanistic Toxicology: The Causality of Hazard

To handle 2-chloro-N-(cyclopropylmethyl)acetamide safely, one must understand why it is hazardous at a molecular level. The compound belongs to the alpha-chloroacetamide class, which are potent alkylating agents[1].

  • Electrophilic Reactivity: The alpha-carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine atom (a good leaving group) and the carbonyl oxygen. It readily undergoes irreversible SN2 nucleophilic substitution with biological nucleophiles, specifically targeting the sulfhydryl (-SH) groups of cysteine residues in proteins and enzymes[2].

  • Skin Sensitization (Haptenization): When the powder contacts the skin, it penetrates the epidermis and covalently binds to structural proteins. This hapten-protein complex is recognized as foreign by Langerhans cells, triggering a Type IV delayed hypersensitivity reaction. Subsequent exposures can cause severe allergic contact dermatitis[1].

  • Systemic Toxicity & Oxidative Stress: If inhaled or ingested, the compound rapidly depletes intracellular glutathione (GSH) by alkylating its free thiol group. This depletion eliminates the cell's primary antioxidant defense, leading to unchecked oxidative stress, cellular necrosis, and severe hepatotoxicity[1]. Consequently, it is classified globally as Toxic if swallowed (Acute Tox. 3) and is suspected of damaging fertility (Repr. 2)[3],[4].

Quantitative Hazard & PPE Specifications

The following table summarizes the critical safety parameters and the mechanistic rationale behind each required control measure.

ParameterSpecification / ValueCausality / Rationale
CAS Number 51937-76-9Unique identifier for accurate safety and inventory tracking.
GHS Classifications Acute Tox. 3 (Oral), Skin Sens. 1, Repr. 2Dictates the absolute necessity for both systemic (inhalation/ingestion) and dermal contact protection[3].
Primary Engineering Control Fume Hood (> 100 linear ft/min)Prevents the aerosolization of toxic micro-particles into the operator's breathing zone during weighing.
Glove Material Double-layered Nitrile (min 0.11 mm)Alpha-chloroacetamides are lipophilic. Double-gloving provides a sacrificial outer layer to prevent dermal alkylation and haptenization.
Respiratory Protection N95 / P100 Particulate RespiratorRequired if handling outside a hood. Captures >99.97% of airborne dust, preventing pulmonary glutathione depletion.

Operational Workflow: Self-Validating Protocols

Standard operating procedures often fail due to a lack of verification. The following workflows are designed as self-validating systems , ensuring safety is confirmed before the hazard is exposed.

Protocol A: Safe Weighing and Transfer
  • Validation Check: Before opening the reagent bottle, verify the fume hood certification date is current and check the magnehelic gauge to ensure airflow is >0.1 inches of water (or >100 fpm). Do not proceed if the alarm is sounding or airflow is unverified.

  • Step 1: Environmental Preparation. Line the primary work area inside the hood with anti-static, disposable bench paper.

    • Causality: Static electricity can cause fine, toxic powders to repel and aerosolize. Anti-static paper contains the material and simplifies post-operation cleanup.

  • Step 2: Equipment Setup. Place the analytical balance deep inside the hood (at least 6 inches behind the sash). Use an anti-static weighing boat and a dedicated micro-spatula.

  • Step 3: Deliberate Transfer. Carefully transfer the required mass of 2-chloro-N-(cyclopropylmethyl)acetamide.

    • Causality: Slow, deliberate physical movements prevent the generation of micro-currents in the hood that could lift the powder out of the safe airflow zone.

  • Step 4: Containment. Seal the destination vial tightly before removing it from the fume hood. Wipe the exterior of the vial with a damp disposable towel to remove invisible residue.

  • Step 5: Decontamination. Carefully fold the anti-static paper inward, trapping any microscopic dust, and dispose of it immediately in a designated solid hazardous waste container.

Protocol B: Spill Response and Chemical Decontamination
  • Validation Check: Assess the spill size immediately. If the spill is >50g or occurs outside a ventilated enclosure, evacuate the laboratory, close the doors, and contact EHS. For minor spills (<50g) inside the hood, proceed with the following steps.

  • Step 1: Wet Containment. Do not dry sweep the powder. Gently cover the spill with damp sand, vermiculite, or a commercial wet absorbent pad.

    • Causality: Dry sweeping generates a massive aerosol hazard. Dampening the powder eliminates the inhalation risk and limits mobility.

  • Step 2: Mechanical Collection. Use non-sparking, disposable plastic tools to scoop the damp mass into a wide-mouth, sealable hazardous waste jar.

  • Step 3: Chemical Neutralization. Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate or dilute NaOH), followed by soap and water.

    • Causality: Alkaline conditions promote the hydrolysis of the reactive alpha-chloroacetamide moiety, degrading the active alkylating agent into less hazardous byproducts.

  • Step 4: Waste Segregation. Label the waste container explicitly as "Toxic/Sensitizing Solid Waste - Contains Alpha-Chloroacetamide" for high-temperature incineration.

Visualizing the Hazard Mechanism

The diagram below illustrates the biochemical pathway that makes 2-chloro-N-(cyclopropylmethyl)acetamide hazardous, emphasizing why strict adherence to PPE and operational protocols is non-negotiable.

G Alpha Alpha-Chloroacetamide (Electrophile) SN2 SN2 Alkylation (Covalent Bonding) Alpha->SN2 Cys Biological Cysteine (-SH Nucleophile) Cys->SN2 Protein Protein Modification (Haptenization) SN2->Protein GSH Glutathione (GSH) Depletion SN2->GSH Immune Immune Recognition (Langerhans Cells) Protein->Immune OxStress Oxidative Stress & Hepatotoxicity GSH->OxStress Sensitization Skin Sensitization (Allergic Dermatitis) Immune->Sensitization

Mechanistic pathway of alpha-chloroacetamide toxicity via SN2 alkylation of biological thiols.

References

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide European Commission[Link]

  • Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1) NIH Molecular Libraries Program[Link]

Sources

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